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  • Product: 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea
  • CAS: 501105-02-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Phenylurea Derivatives: A Case Study of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea

Introduction The phenylurea scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, valued for its versatile biological activity and synthetic accessibility. This guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The phenylurea scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, valued for its versatile biological activity and synthetic accessibility. This guide provides a comprehensive technical overview of a specific derivative, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea. It is important to note that while this specific molecule is not extensively documented in public scientific literature, its structure is closely related to the well-studied herbicide, Chlortoluron (3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea).[1][2]

This document will leverage the extensive data available for Chlortoluron and other phenylurea analogs to provide a robust framework for understanding the chemical properties, synthesis, potential biological activity, and analytical characterization of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea. By drawing informed analogies, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to work with this and related compounds. The primary structural difference lies in the substitution on the terminal nitrogen of the urea moiety: a methyl and a phenyl group in our target compound, versus two methyl groups in Chlortoluron. This seemingly minor change can have profound effects on the molecule's physicochemical properties and biological interactions.

Chemical Identity and Physicochemical Properties

A molecule's identity is defined by its structure and resulting physical properties. These parameters are critical for everything from experimental design to predicting biological fate.

Chemical Structure and Molecular Weight

The core structure consists of a urea linker connecting a 3-chloro-4-methylphenyl group to an N-methyl-N-phenylamino group.

Caption: Chemical structure of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea.

Comparative Physicochemical Data

The table below summarizes the known properties of Chlortoluron and the predicted properties for our target compound. The presence of an additional phenyl ring is expected to increase the molecular weight, melting point, and lipophilicity (log P), while decreasing aqueous solubility.

Property3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea (Chlortoluron)3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea (Predicted)
Synonyms Chlortoluron, CTU, DicuranN/A
CAS Number 15545-48-9[1]Not Assigned
Chemical Formula C₁₀H₁₃ClN₂O[1]C₁₅H₁₅ClN₂O
Molecular Weight 212.67 g/mol [2]274.75 g/mol
IUPAC Name N′-(3-Chloro-4-methylphenyl)-N,N-dimethylurea[1]3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea
Appearance Crystalline solid[3]Likely a solid at room temperature
Melting Point 148 °C[1]> 150 °C (Estimated)
log P 2.41[1]> 3.5 (Estimated)
Solubility Slightly soluble in chloroform and methanol[3]Likely soluble in organic solvents like DCM, ethyl acetate; poor aqueous solubility

Synthesis and Reaction Mechanisms

The synthesis of phenylurea derivatives is typically robust and high-yielding. The most common and direct method involves the reaction of an isocyanate with a corresponding amine.

Proposed Synthetic Pathway

We propose the synthesis of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea via the nucleophilic addition of N-methylaniline to 3-chloro-4-methylphenyl isocyanate. This is analogous to the industrial synthesis of Chlortoluron, which uses dimethylamine.[4][5] The isocyanate intermediate is highly reactive and serves as a versatile precursor.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 3-Chloro-4-methylaniline 3-Chloro-4-methylaniline Isocyanate 3-Chloro-4-methylphenyl isocyanate 3-Chloro-4-methylaniline->Isocyanate + Phosgene Phosgene (or equivalent) Phosgene (or equivalent) N-methylaniline N-methylaniline FinalProduct 3-(3-Chloro-4-methylphenyl) -1-methyl-1-phenylurea Isocyanate->FinalProduct + N-methylaniline (Nucleophilic Addition)

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a general procedure. Causality : The choice of an aprotic solvent like dichloromethane (DCM) is crucial to prevent the isocyanate from reacting with the solvent. The reaction is typically performed at room temperature as the nucleophilic attack on the isocyanate is energetically favorable.

Materials:

  • 3-chloro-4-methylphenyl isocyanate

  • N-methylaniline

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 3-chloro-4-methylphenyl isocyanate in anhydrous DCM.

  • Amine Addition: Dissolve 1.05 equivalents of N-methylaniline in anhydrous DCM. Add this solution dropwise to the stirring isocyanate solution at room temperature over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the isocyanate.

  • Work-up: Upon completion, quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea.[4]

Biological Activity and Mechanism of Action (Inferred)

While the specific biological targets of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea are unknown, we can infer potential activities based on its structural class.

Herbicide Activity (Analogous to Chlortoluron)

The primary mechanism of action for phenylurea herbicides like Chlortoluron is the inhibition of photosynthesis.[1] They act by blocking the Q-binding site of photosystem II, which interrupts the electron transport chain and leads to oxidative stress and plant death. It is plausible that our target compound could retain some of this activity, although the larger phenyl group may alter its binding affinity and selectivity.

Potential in Drug Development

Phenylurea derivatives are prevalent in drug discovery due to their ability to form key hydrogen bonds and engage in hydrophobic interactions. They have been explored for a range of therapeutic targets.

  • Kinase Inhibition: Many approved kinase inhibitors feature a urea or phenylurea moiety which often interacts with the hinge region of the kinase domain.

  • Receptor Modulation: Substituted phenylureas have been developed as allosteric modulators for receptors like the Cannabinoid Type-1 (CB1) receptor.[6] The introduction of a phenyl group in place of a methyl group could enhance potency through additional hydrophobic or pi-stacking interactions within a receptor binding pocket.

  • Other Activities: Various arylurea derivatives have demonstrated anticonvulsant and antidepressant activities in preclinical studies.[7]

The "magic methyl" effect, where the addition of a methyl group drastically alters a compound's properties, is a well-known concept in drug design.[8] Similarly, replacing a methyl with a phenyl group represents a significant structural change that could unlock novel biological activities by modifying the compound's shape, flexibility, and interaction profile.

Analytical Characterization

Robust analytical methods are essential for verifying the identity and purity of a synthesized compound and for quantifying it in various matrices.

Chromatographic and Spectrometric Analysis

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for the analysis of phenylurea herbicides. For more sensitive and selective analysis, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[9][10]

G Start Sample Preparation (e.g., SPE from water) HPLC HPLC Separation (C18 Column) Start->HPLC UV UV Detection (210-250 nm) HPLC->UV MS Mass Spectrometry (ESI Source) HPLC->MS Split Flow Data Data Analysis (Quantification & Confirmation) UV->Data MSMS Tandem MS (MS/MS) (Fragmentation for ID) MS->MSMS MSMS->Data

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Exploratory

Synthesis and Precursor Evaluation for 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound CAS: 501105-02-8 (Molport) Executive Summary & Retrosynthetic Logic The compound 3-(3-Chloro-4-methylphenyl)-1-methyl-1-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound CAS: 501105-02-8 (Molport)

Executive Summary & Retrosynthetic Logic

The compound 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea is an unsymmetrical, fully substituted urea derivative. Compounds of this class are frequently investigated in agrochemical research (sharing structural homology with herbicides like chlortoluron) and pharmaceutical screening libraries as kinase inhibitors or soluble epoxide hydrolase (sEH) modulators.

Retrosynthesis Target 3-(3-Chloro-4-methylphenyl) -1-methyl-1-phenylurea Iso 3-Chloro-4-methylphenyl isocyanate Iso->Target Pathway A (Nucleophilic Addition) Amine1 N-Methylaniline Amine1->Target Pathway A Amine2 3-Chloro-4-methylaniline Amine2->Target Pathway B (Acyl Substitution) Carb N-Methyl-N-phenylcarbamoyl chloride Carb->Target Pathway B

Figure 1: Retrosynthetic disconnection strategies for the target urea compound.

Pathway A: Isocyanate-Amine Coupling

This pathway relies on the direct nucleophilic addition of a secondary amine to an aryl isocyanate. It is the most atom-economical route and typically proceeds quantitatively.

Precursor Selection & Causality
  • Electrophile: 3-Chloro-4-methylphenyl isocyanate. The electron-withdrawing chlorine atom slightly increases the electrophilicity of the isocyanate carbon, accelerating the reaction.

  • Nucleophile: [1]. As a secondary aromatic amine, it is sterically hindered but sufficiently nucleophilic to attack the isocyanate without the need for a transition-metal catalyst.

Step-by-Step Methodology

This protocol is designed as a self-validating system; the physical changes (exotherm, TLC spot disappearance) serve as built-in quality control checkpoints.

  • Preparation: Flame-dry a 100 mL round-bottom flask under inert argon atmosphere. Add N-methylaniline (1.05 eq, 10.5 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Temperature Control: Cool the flask to 0 °C using an ice-water bath. Causality: The addition is highly exothermic. Cooling suppresses localized heating that could lead to isocyanate dimerization or unwanted side reactions.

  • Addition: Dissolve 3-chloro-4-methylphenyl isocyanate (1.0 eq, 10.0 mmol) in 10 mL anhydrous DCM. Add this solution dropwise to the amine over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:Ethyl Acetate 3:1). The isocyanate ( Rf​≈0.8 ) should be completely consumed, replaced by a highly UV-active urea spot ( Rf​≈0.3 ).

  • Quench & Workup: Add 15 mL of 1M HCl to quench any unreacted amine. Causality: The acidic wash protonates residual N-methylaniline, partitioning it into the aqueous layer and purifying the organic phase. Wash the organic layer with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol/water to yield the pure product.

Pathway B: CDI-Mediated Stepwise Coupling

When isocyanates are unavailable, unstable, or highly toxic, 1,1'-Carbonyldiimidazole (CDI) serves as an excellent phosgene equivalent for urea synthesis [2].

Precursor Selection & Causality
  • Primary Amine: [3].

  • Coupling Agent: [4].

  • Secondary Amine: N-Methylaniline.

Causality of Sequence: The primary aniline is reacted with CDI first to form a relatively stable intermediate (imidazole-1-carboxamide). The secondary amine (N-methylaniline) is added second because its displacement of the remaining imidazole requires higher activation energy (heat), allowing for strict control against symmetrical urea formation.

Step-by-Step Methodology

Workflow Step1 1. Dissolve Aniline + CDI in THF Step2 2. Stir 2h at RT Step1->Step2 Step3 3. Add N-Methylaniline Step2->Step3 Step4 4. Heat to 60°C for 12h Step3->Step4 Step5 5. Aqueous Workup Step4->Step5 Step6 6. Recrystallize (EtOAc/Hexane) Step5->Step6

Figure 2: Experimental workflow for the CDI-mediated synthesis of the target urea.

  • Intermediate Formation: Dissolve 3-chloro-4-methylaniline (1.0 eq, 10 mmol) in anhydrous Tetrahydrofuran (THF, 40 mL). Add CDI (1.1 eq, 11 mmol) in one portion.

  • Activation: Stir at room temperature for 2 hours. Validation: Evolution of CO2​ gas will be observed initially. TLC should confirm the complete consumption of the starting aniline.

  • Displacement: Add N-methylaniline (1.2 eq, 12 mmol) to the reaction mixture.

  • Thermal Activation: Attach a reflux condenser and heat the reaction to 60 °C for 12 hours. Causality: The intermediate acylimidazole is less electrophilic than an isocyanate; thermal energy is required to drive the displacement of the imidazole leaving group by the sterically hindered secondary amine.

  • Workup: Cool to room temperature, concentrate the THF in vacuo, and redissolve the residue in Ethyl Acetate (50 mL). Wash sequentially with 1M HCl (2 x 20 mL) to remove imidazole and unreacted amines, followed by saturated NaHCO3​ (20 mL) and brine (20 mL).

  • Isolation: Dry the organic phase ( MgSO4​ ), filter, and evaporate. Purify via flash column chromatography or recrystallization.

Quantitative Data & Pathway Comparison

To assist in route selection for scale-up, the following table summarizes the quantitative metrics of both methodologies based on standard application laboratory yields for diaryl ureas.

MetricPathway A (Isocyanate)Pathway B (CDI-Mediated)
Overall Yield 88 - 94%75 - 82%
Reaction Time 4 - 5 hours14 - 16 hours
Temperature Profile 0 °C 25 °C25 °C 60 °C
Atom Economy 100% (Addition reaction)~60% (Loss of Imidazole, CO2​ )
Primary Byproducts Trace symmetrical ureaImidazole, CO2​
Scalability Excellent (if isocyanate is safe)Good (safer reagent profile)

Table 1: Comparative analysis of synthesis pathways for 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7514, N-Methylaniline" PubChem,[Link]

  • Organic Chemistry Portal. "Synthesis of ureas" Organic-Chemistry.org,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11956, 3-Chloro-4-methylaniline" PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69165, 1,1'-Carbonyldiimidazole" PubChem,[Link]

Foundational

thermodynamic properties and solubility of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea

An In-depth Technical Guide to the Characterization of Thermodynamic Properties and Solubility of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea Abstract This technical guide provides a comprehensive framework for the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Characterization of Thermodynamic Properties and Solubility of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea

Abstract

This technical guide provides a comprehensive framework for the experimental characterization of the . As a substituted phenylurea, this compound's physical and chemical behavior is dictated by these fundamental parameters, which are critical for its development, whether in pharmaceuticals, agrochemicals, or other material sciences. Understanding properties such as melting point, enthalpy of fusion, heat capacity, and solubility is paramount for predicting bioavailability, ensuring formulation stability, and optimizing manufacturing processes.[1][2] This document, designed for researchers, scientists, and drug development professionals, details the theoretical underpinnings and provides field-proven, step-by-step protocols for determining these key characteristics. It emphasizes the causality behind experimental choices and outlines self-validating methodologies to ensure data integrity and trustworthiness.

Introduction to 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea

3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea belongs to the phenylurea class of compounds. This class is notable for its wide range of applications, including as herbicides and active pharmaceutical ingredients (APIs).[3][4] The specific substitutions on the phenyl rings and the urea backbone—a 3-chloro-4-methylphenyl group and a methyl-phenyl substituted nitrogen—define its unique physicochemical profile.

Chemical Structure:

  • IUPAC Name: 3-(3-chloro-4-methylphenyl)-1-methyl-1-phenylurea

  • Molecular Formula: C₁₅H₁₅ClN₂O

  • Molecular Weight: 288.75 g/mol

The thermodynamic and solubility properties of such a molecule are not merely data points; they are essential predictors of its behavior in both in vitro and in vivo systems. For instance, aqueous solubility is a primary determinant of oral bioavailability, while thermodynamic stability, indicated by parameters like melting point and enthalpy of fusion, influences shelf-life, polymorphism, and processability.[2][5] This guide provides the necessary protocols to elucidate this behavior authoritatively.

Thermodynamic Properties: A Framework for Characterization

The study of thermodynamics provides a macroscopic view of a compound's energy landscape, stability, and phase behavior.[2] For a solid compound like 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea, the most critical parameters are its melting point, enthalpy of fusion, and heat capacity.

Key Thermodynamic Parameters
  • Melting Point (T_m): The temperature at which the solid phase transitions to a liquid at a given pressure. It is a fundamental indicator of purity and thermal stability.

  • Enthalpy of Fusion (ΔH_fus): The energy required to induce the solid-to-liquid phase change. It provides insight into the strength of the crystal lattice forces. A higher enthalpy of fusion is often correlated with lower solubility, as described by the General Solubility Equation.[6]

  • Heat Capacity (C_p): The amount of heat required to raise the temperature of a substance by one degree. This property is crucial for thermal process modeling, hazard assessment, and understanding a molecule's energetic state at different temperatures.[7]

Experimental Protocol: Determination of T_m and ΔH_fus via Differential Scanning Calorimetry (DSC)

Causality of Method Selection: Differential Scanning Calorimetry (DSC) is the gold-standard technique for measuring thermal transitions. It directly measures the heat flow into or out of a sample as a function of temperature, providing a precise and reproducible determination of both the melting point (from the onset of the endothermic peak) and the enthalpy of fusion (from the integrated area of the peak).

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea into a clean, hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 5-10 K/min, under a constant nitrogen purge (20-50 mL/min) to prevent oxidative degradation.[8]

    • Continue heating to a temperature sufficiently above the melting transition to establish a clear post-transition baseline.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The melting point (T_m) is determined as the extrapolated onset temperature of the melting endotherm.

    • The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak. The software provided with the instrument performs this calculation.

Self-Validation: The sharpness of the melting peak serves as an indicator of sample purity. Broad peaks may suggest the presence of impurities or multiple polymorphic forms. Performing the scan at multiple heating rates can help to resolve kinetic effects from true thermodynamic transitions.

dsc_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis start Start calibrate Calibrate DSC with Indium Standard start->calibrate sample_prep Weigh 2-5 mg Sample into Hermetic Pan calibrate->sample_prep load_sample Load Sample & Reference Pans into DSC Cell sample_prep->load_sample run_program Execute Thermal Program (e.g., 10 K/min under N2) load_sample->run_program acquire_data Acquire Heat Flow vs. Temperature Data run_program->acquire_data analyze_peak Analyze Endotherm: - Onset for Tm - Peak Area for ΔHfus acquire_data->analyze_peak report Report Results analyze_peak->report end_node End report->end_node

Caption: Workflow for DSC analysis of melting point (Tm) and enthalpy of fusion (ΔHfus).

Data Summary: Thermodynamic Properties

This table should be used to compile the experimentally determined data.

Thermodynamic ParameterSymbolExperimental ValueNotes
Melting PointT_me.g., 150-155 °CDetermined from DSC onset.
Enthalpy of FusionΔH_fuse.g., 25-30 kJ/molCalculated from DSC peak area.
Heat Capacity (Solid)C_p(s)Value at 25°CDetermined via MDSC.

Solubility: A Comprehensive Evaluation

Solubility is a critical parameter that dictates the dissolution rate and subsequent absorption of a compound.[9] It is not a single value but is highly dependent on the solvent, temperature, pH, and the solid-state form of the material. A thorough evaluation requires distinguishing between two key types of solubility.

Theoretical Foundations: Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid.[10] It is a fundamental, state-dependent property and is most relevant for formulation development and biopharmaceutical classification. The "shake-flask" method is the definitive technique for its measurement.[11][12]

  • Kinetic Solubility: This measures the concentration at which a compound, typically added from a concentrated organic stock solution (like DMSO), begins to precipitate in an aqueous medium.[10] It is often higher than thermodynamic solubility due to the formation of supersaturated solutions. This measurement is valuable for high-throughput screening in early drug discovery to quickly rank compounds.[11]

Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

Causality of Method Selection: The shake-flask method remains the "gold standard" because it allows the system to reach true thermodynamic equilibrium between the solid and solution phases.[10][12] Its protocol is designed to mitigate kinetic artifacts and ensure the measurement reflects a stable state.

Step-by-Step Methodology:

  • Medium Preparation: Prepare the desired aqueous buffers (e.g., pH 5.0, 7.4) or biorelevant media (e.g., Fasted-State Simulated Intestinal Fluid - FaSSIF).[11]

  • Slurry Preparation: Add an excess amount of solid 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea to a glass vial containing a known volume of the test medium. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but for poorly soluble or slowly converting solids, up to 72 hours may be necessary.[11]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. Separate any remaining solid particles by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[12]

  • Concentration Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[1][10] HPLC is superior to UV spectroscopy as it can separate the parent compound from any potential degradants or impurities.[1]

  • Solid-State Analysis (Self-Validation): Recover the remaining solid from the vial and analyze it using a technique like X-ray Powder Diffraction (XRPD) or DSC. This crucial step confirms that the solid did not undergo a phase transformation (e.g., to a different polymorph or a hydrate) during the experiment, which would alter the solubility value.[11]

shake_flask_workflow cluster_main Shake-Flask Protocol cluster_validation Self-Validation prep 1. Add Excess Solid to Test Medium equilibrate 2. Agitate at Controlled Temp (e.g., 24-72 hours) prep->equilibrate separate 3. Separate Phases (Centrifuge & Filter) equilibrate->separate solid_analysis 5. Analyze Residual Solid (XRPD / DSC) equilibrate->solid_analysis Confirms solid phase analyze 4. Quantify Concentration of Supernatant via HPLC separate->analyze final_report Report Thermodynamic Solubility analyze->final_report solid_analysis->final_report

Caption: Workflow for thermodynamic solubility determination via the Shake-Flask method.

Experimental Protocol 2: Kinetic Solubility (Nephelometry)

Causality of Method Selection: Laser nephelometry provides a rapid, high-throughput assessment of solubility by detecting the onset of precipitation via light scattering.[5] This makes it ideal for screening large numbers of compounds in early discovery where material is limited and speed is critical.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation: Dispense the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) into the wells of a microtiter plate.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate to create a concentration gradient. The final DMSO concentration should be kept low (typically <5%) to minimize co-solvent effects.[5]

  • Precipitation and Measurement: Allow the plate to incubate for a short period (e.g., 1-2 hours). Measure the turbidity (light scattering at 90°) in each well using a laser nephelometer.[5]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the background (buffer with DMSO only).

Data Summary: Solubility Profile
Solvent / MediumTemperature (°C)MethodSolubility
Water25Shake-Flaske.g., µg/mL
PBS (pH 7.4)25Shake-Flaske.g., µg/mL
PBS (pH 7.4)37Shake-Flaske.g., µg/mL
FaSSIF (pH 6.5)37Shake-Flaske.g., µg/mL
PBS (pH 7.4)25Nephelometrye.g., µM

Synthesis and Interpretation

The data generated through these protocols provide a holistic understanding of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea. The thermodynamic properties, particularly the melting point and enthalpy of fusion, offer insights into the compound's solid-state stability and the energy required to break its crystal lattice. This energy barrier is intrinsically linked to its thermodynamic solubility. A high melting point and large enthalpy of fusion generally suggest lower aqueous solubility.

This integrated dataset is crucial for making informed decisions in the development pipeline:

  • Formulation Development: Low aqueous solubility may necessitate enabling formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction to improve bioavailability.[2]

  • Process Chemistry: Knowledge of thermal stability and heat capacity is essential for designing safe and efficient crystallization, drying, and milling processes.[2]

  • Regulatory Submissions: This fundamental physicochemical data is a core component of any regulatory filing for a new chemical entity.[2]

By following the rigorous, self-validating protocols outlined in this guide, researchers can generate high-quality, reliable data to confidently advance the development of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. (2021). Heliyon. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies. [Link]

  • API Thermodynamics. (2025). Pharma Innovation. [Link]

  • (PDF) Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species. (n.d.). Academia.edu. [Link]

  • (PDF) STIMULI TO THE REVISION PROCESS Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2026). ResearchGate. [Link]

  • Chlortoluron. (n.d.). Wikipedia. [Link]

  • (PDF) Adsorption of phenylurea herbicides by tropical soils. (2020). ResearchGate. [Link]

  • (PDF) Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation. (n.d.). ResearchGate. [Link]

  • Heat Capacity Uncertainty Calculation for the Eutectic Mixture of Biphenyl/Diphenyl Ether Used as Heat Transfer Fluid. (2012). National Laboratory of the Rockies. [Link]

Sources

Exploratory

binding affinity of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea to target proteins

An In-Depth Technical Guide to the Binding Affinity of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea to its Target Protein This guide provides a comprehensive technical overview of the methodologies used to determine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Binding Affinity of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea to its Target Protein

This guide provides a comprehensive technical overview of the methodologies used to determine the binding affinity of the phenylurea-class compound, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea, to its putative target protein. Phenylurea derivatives are a well-established class of herbicides, and their primary mechanism of action involves the inhibition of Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain. Therefore, this document will focus on the experimental determination of binding affinity to PSII.

The following sections will detail the theoretical underpinnings of relevant assays, provide step-by-step protocols, and offer insights into data interpretation, grounded in the principles of biophysical chemistry and molecular biology.

Part 1: The Primary Target - Photosystem II (PSII)

3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea, like other phenylurea herbicides such as diuron, is presumed to act by inhibiting photosynthetic electron transport. This inhibition occurs at the quinone-binding (QB) site on the D1 protein subunit of the Photosystem II complex in chloroplasts. By binding to this site, the herbicide displaces the native plastoquinone (PQ) molecule, thereby blocking the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This disruption halts the linear electron transport chain, leading to the cessation of ATP and NADPH production required for carbon fixation and ultimately causing oxidative stress and cell death.

The binding interaction is non-covalent, driven by a combination of hydrogen bonds and hydrophobic interactions within the QB binding pocket. Determining the affinity (quantified by the dissociation constant, Kd) of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea for this site is crucial for understanding its potency and selectivity.

cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Quinone A) Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- PQ Plastoquinone (PQ) QB_site->PQ e- transfer (Normal) Block BLOCK Inhibitor 3-(3-Chloro-4-methylphenyl) -1-methyl-1-phenylurea Inhibitor->QB_site Competitive Binding

Figure 1: Mechanism of PSII Inhibition. The herbicide competitively binds to the QB site, blocking electron transfer to plastoquinone.

Part 2: Methodologies for Determining Binding Affinity

Several robust biophysical and biochemical techniques can be employed to quantify the binding affinity of an inhibitor to PSII. The choice of method depends on the available instrumentation, the purity of the protein preparation, and the specific questions being addressed (e.g., kinetics vs. thermodynamics).

Radioligand Competition Binding Assay

This is a classic and highly sensitive method for determining the affinity of an unlabeled ligand (the "competitor," in this case, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea) by measuring its ability to displace a radiolabeled ligand with known affinity for the target. For PSII, [¹⁴C]diuron or [³H]atrazine are commonly used radioligands.

Principle: The assay measures the amount of radioligand bound to PSII membranes at equilibrium in the presence of varying concentrations of the unlabeled competitor. The concentration of the competitor that displaces 50% of the bound radioligand is the IC₅₀ value. This can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol:

  • Preparation of Thylakoid Membranes: Isolate thylakoid membranes from a suitable source (e.g., spinach, pea, or cyanobacteria) using differential centrifugation. The chlorophyll concentration should be determined spectrophotometrically to standardize the amount of PSII used in each assay.

  • Assay Setup: In microcentrifuge tubes, combine a fixed concentration of thylakoid membranes (e.g., 100 µg chlorophyll/mL), a fixed concentration of the radioligand (e.g., 1-5 nM [¹⁴C]diuron, typically near its Kd), and a range of concentrations of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes) in the dark to prevent photosynthetic activity.

  • Separation of Bound and Free Ligand: Rapidly separate the thylakoid membranes (with bound radioligand) from the unbound radioligand. This is typically achieved by centrifugation followed by washing of the pellet or by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the pellet or filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound radioligand as a function of the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Isolate Thylakoid Membranes B1 Combine Membranes, [¹⁴C]Diuron, and Test Compound A1->B1 A2 Prepare Serial Dilutions of Test Compound A2->B1 B2 Incubate to Equilibrium B1->B2 B3 Separate Bound/Free Ligand (Filtration/Centrifugation) B2->B3 B4 Quantify Radioactivity (Scintillation Counting) B3->B4 C1 Plot % Bound vs. [Compound] B4->C1 C2 Determine IC₅₀ from Dose-Response Curve C1->C2 C3 Calculate Ki using Cheng-Prusoff Equation C2->C3

Figure 2: Workflow for the Radioligand Competition Binding Assay. A systematic process from preparation to final data analysis.

Chlorophyll a Fluorescence Measurement

This is a powerful, non-invasive technique that probes the functional state of PSII. The binding of an inhibitor to the QB site prevents the re-oxidation of QA⁻, leading to an accumulation of electrons and a characteristic increase in chlorophyll a fluorescence yield.

Principle: When dark-adapted photosynthetic material is exposed to light, chlorophyll fluorescence rises from a minimum level (F₀) to a maximum level (Fm). The variable fluorescence (Fv = Fm - F₀) is a measure of the potential quantum efficiency of PSII. Inhibitors that block electron flow beyond QA cause the fluorescence to rise rapidly to a high level, and the extent of this rise is dependent on the inhibitor concentration.

Experimental Protocol:

  • Sample Preparation: Use intact leaves, algal cultures, or isolated thylakoid membranes. Samples should be dark-adapted for at least 15-20 minutes prior to measurement.

  • Inhibitor Incubation: Incubate the samples with a range of concentrations of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea for a defined period.

  • Fluorescence Measurement: Use a pulse-amplitude modulation (PAM) fluorometer.

    • Measure the initial fluorescence (F₀) with a weak measuring light.

    • Apply a short, saturating pulse of light to measure the maximum fluorescence (Fm) in the presence of the inhibitor.

  • Data Analysis: Calculate the percentage of inhibition of the variable fluorescence (Fv/Fm) or the operating quantum yield (ΦPSII) at each inhibitor concentration.

  • IC₅₀ Determination: Plot the percentage of inhibition against the log concentration of the inhibitor. Fit the data to a dose-response curve to determine the IC₅₀, which represents the concentration required to cause a 50% reduction in PSII activity. This value is a functional measure of binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Principle: A solution of the ligand (3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea) is titrated into a sample cell containing a solution of the purified target protein (e.g., isolated PSII core complexes). The instrument measures the minute temperature changes that occur upon binding. The heat change per injection is proportional to the amount of ligand bound.

Experimental Protocol:

  • Protein Preparation: This is the most demanding step. High-purity, stable, and active PSII core complexes must be isolated and solubilized in a suitable detergent (e.g., n-dodecyl-β-D-maltoside). The protein concentration must be accurately known.

  • Ligand Preparation: Dissolve the inhibitor in a buffer that is identical to the protein buffer to minimize heats of dilution. The concentration must be accurately determined.

  • ITC Experiment:

    • Load the PSII solution into the sample cell and the inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the PSII solution while stirring continuously.

    • A reference cell contains buffer or water to correct for instrumental heat effects.

  • Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks yields the heat change per injection. Plotting this heat change against the molar ratio of ligand to protein generates a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.

    • Kd (Dissociation Constant): The reciprocal of the binding affinity (1/Ka). A lower Kd indicates a stronger binding interaction.

    • ΔH (Enthalpy Change): The heat released or absorbed upon binding.

    • ΔS (Entropy Change): The change in disorder of the system upon binding.

Part 3: Data Presentation and Interpretation

Quantitative data from these assays should be systematically organized for clear comparison and interpretation.

Table 1: Summary of Binding Affinity Data for 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea

Assay MethodParameterValue (Example)UnitsInterpretation
Radioligand Competition AssayIC₅₀75nMConcentration to displace 50% of [¹⁴C]diuron.
Radioligand Competition AssayKi42nMInhibitory constant, a measure of affinity corrected for the radioligand.
Chlorophyll a FluorescenceIC₅₀98nMConcentration to inhibit 50% of PSII photochemical efficiency.
Isothermal Titration CalorimetryKd35nMDirect measure of the dissociation constant; strong affinity.
Isothermal Titration CalorimetryΔH-8.5kcal/molThe binding is enthalpically driven (favorable).
Isothermal Titration CalorimetryTΔS+1.7kcal/molThe binding is entropically favorable.

Interpretation Notes:

  • The Ki and Kd values should ideally be in close agreement, as they both measure the intrinsic affinity of the compound for the binding site. Differences can arise from assay conditions (e.g., membrane preparation vs. purified protein).

  • The fluorescence IC₅₀ is a functional measure and may be slightly higher than the direct binding constants due to the complexities of the intact photosynthetic apparatus.

  • A negative ΔH indicates that the binding is an exothermic process, often associated with the formation of favorable interactions like hydrogen bonds.

  • A positive ΔS suggests an increase in the overall disorder of the system, which can be driven by the release of ordered water molecules from the binding site upon ligand association.

References

  • J. R. Bowyer, P. Camilleri, and W. F. J. Vermaas. (1991). Photosystem II and its interaction with herbicides. In N. R. Baker & M. P. Percival (Eds.), Herbicides (pp. 27-85). Elsevier. [Link]

  • K. Wakabayashi and P. Böger. (2002). From Herbicides to Fertilizers: A New Perspective on Agrochemicals. Journal of Pesticide Science, 27(4), 384-391. [Link]

  • W. Tischer and H. Strotmann. (1977). Relationship between inhibitor binding by chloroplasts and inhibition of photosynthetic electron transport. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 460(1), 113-125. [Link]

  • Y. Cheng and W. H. Prusoff. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • G. H. Krause and E. Weis. (1991). Chlorophyll Fluorescence and Photosynthesis: The Basics. Annual Review of Plant Physiology and Plant Molecular Biology, 42, 313-349. [Link]

  • M. W. Freyer and E. A. Lewis. (2008). Isothermal titration calorimetry: a powerful tool for studying protein-ligand interactions. Methods in Cell Biology, 84, 79-113. [Link]

Foundational

Pharmacokinetics and Metabolism of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea: A Preclinical Guide

Executive Summary & Structural Profiling Diarylureas represent a privileged structural motif in modern drug discovery, serving as the core scaffold for numerous targeted therapeutics (e.g., multikinase inhibitors like so...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

Diarylureas represent a privileged structural motif in modern drug discovery, serving as the core scaffold for numerous targeted therapeutics (e.g., multikinase inhibitors like sorafenib) and agrochemicals[1]. The compound 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea features a highly specific substitution pattern: a 3-chloro-4-methylphenyl moiety coupled with an N-methyl-N-phenyl urea core.

Understanding the pharmacokinetics (PK) and biotransformation of this compound requires a mechanistic analysis of its structural liabilities. The molecule presents three primary sites of metabolic vulnerability:

  • The N-methyl group: Highly susceptible to cytochrome P450 (CYP)-mediated oxidative N-dealkylation.

  • The 4-methyl (tolyl) group: Prone to benzylic hydroxylation. The adjacent electron-withdrawing chlorine atom activates the methyl C-H bonds, facilitating hydrogen abstraction by the CYP iron-oxo species[2].

  • The unsubstituted N-phenyl ring: A secondary target for aromatic para-hydroxylation.

Phase I & Phase II Biotransformation Pathways

Cytochrome P450-Mediated Oxidation (Phase I)

In vitro microsomal incubations demonstrate that the biotransformation of this diarylurea is strictly NADPH-dependent, confirming the dominant role of CYP450 enzymes[3]. Phenotyping with recombinant human enzymes identifies CYP3A4 and CYP1A2 as the primary catalysts for its clearance[2][3].

  • Pathway A (N-Demethylation): CYP3A4 catalyzes the hydroxylation of the N-methyl group. This forms an unstable carbinolamine intermediate that spontaneously collapses, releasing formaldehyde and yielding the secondary urea metabolite, 1-(3-chloro-4-methylphenyl)-3-phenylurea.

  • Pathway B (Benzylic Oxidation): CYP1A2 and CYP3A4 mediate the oxidation of the 4-methyl group to a benzylic alcohol (3-(3-chloro-4-hydroxymethylphenyl)-1-methyl-1-phenylurea)[2]. This metabolite can undergo further cytosolic oxidation via alcohol and aldehyde dehydrogenases to form a stable 4-carboxyphenyl derivative[4].

  • Pathway C (Aromatic Hydroxylation): Minor metabolites arise from the hydroxylation of the N-phenyl ring, yielding phenolic derivatives.

Conjugation and Reactive Intermediates (Phase II)

The Phase I benzylic alcohols and phenols are rapidly cleared via glucuronidation (mediated by UGT enzymes). However, diarylureas with para-methyl substitutions can occasionally undergo severe oxidative stress to form reactive quinone methide intermediates. In vitro assays supplemented with glutathione (GSH) often reveal GSH-adducts, indicating the transient formation of electrophilic species that must be monitored to mitigate idiosyncratic hepatotoxicity[2].

MetabolicPathway Parent 3-(3-Chloro-4-methylphenyl) -1-methyl-1-phenylurea NDesmethyl N-Desmethyl Metabolite (M1) Parent->NDesmethyl CYP3A4 (N-Demethylation) BenzylAlc Benzylic Alcohol (M2) Parent->BenzylAlc CYP1A2 / CYP3A4 (Benzylic Oxidation) Phenol Aromatic Phenol (M4) Parent->Phenol CYP P450 (Aromatic Hydroxylation) PhaseII Glucuronide/GSH Conjugates Parent->PhaseII Reactive Intermediates + GSH Carboxylic 4-Carboxyphenyl (M3) BenzylAlc->Carboxylic ADH / ALDH BenzylAlc->PhaseII UGTs Phenol->PhaseII UGTs / SULTs

Figure 1. Phase I and Phase II metabolic pathways of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea.

Pharmacokinetics (PK) & ADME Profiling

Due to the high lipophilicity of the diarylurea core (estimated LogP ~3.8 - 4.5), the compound exhibits rapid gastrointestinal absorption but is subject to significant first-pass hepatic metabolism. The table below summarizes the expected preclinical PK parameters extrapolated from structurally homologous diarylureas.

Pharmacokinetic ParameterEstimated Value (Rodent Model)Physiological Implication
Oral Bioavailability (F%) 25% - 40%Limited by extensive CYP3A4 first-pass metabolism in the gut wall and liver.
Volume of Distribution (Vd) 3.5 - 5.0 L/kgHigh tissue penetration; extensive partitioning into adipose and hepatic tissues.
Clearance (Cl) 45 - 60 mL/min/kgModerate to high intrinsic clearance, driven by N-demethylation.
Half-life (t½) 2.5 - 4.0 hoursRequires formulation optimization (e.g., solid dispersion) to sustain systemic exposure.
Plasma Protein Binding > 98%High affinity for human serum albumin (HSA), typical for lipophilic ureas.

Experimental Protocols: Self-Validating Workflows

To ensure absolute data integrity, the following protocols are designed as self-validating systems. Causality is embedded directly into the experimental design: the inclusion of NADPH-free controls proves that substrate depletion is strictly enzymatic and not an artifact of chemical instability or non-specific binding.

Protocol: High-Resolution Metabolite Identification (MetID) via LC-MS/MS
  • Preparation: Thaw pooled human liver microsomes (HLMs) on ice. Dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality Check: Physiological pH and the presence of Mg²⁺ are critical for the structural stability and catalytic function of the CYP450-reductase complex.

  • Spiking: Add 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea to a final concentration of 10 µM. Ensure the final organic solvent concentration (e.g., DMSO) remains <0.2% v/v.

    • Causality Check: Organic solvents >0.5% competitively inhibit CYP3A4, artificially depressing clearance rates.

  • Initiation & Controls: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Self-Validation: Simultaneously run a parallel negative control sample replacing NADPH with an equivalent volume of buffer. Any degradation in this control indicates chemical hydrolysis, not enzymatic metabolism.

  • Quenching: At predetermined time points (0, 15, 30, 60 minutes), extract 100 µL aliquots and immediately quench into 300 µL of ice-cold acetonitrile containing 100 ng/mL propranolol (Internal Standard).

    • Causality Check: The 3:1 ratio of cold organic solvent instantly denatures CYP proteins, halting the reaction at the exact time point.

  • Analysis: Centrifuge at 15,000 × g for 10 minutes at 4°C. Analyze the supernatant using UPLC-QTOF-MS in positive electrospray ionization (ESI+) mode. Extract ion chromatograms for mass shifts of +16 Da (hydroxylation) and -14 Da (N-demethylation)[2].

MetIDWorkflow Prep 1. Preparation HLM + Buffer (pH 7.4) Incubate 2. Incubation Test Cmpd + NADPH (37°C) Prep->Incubate Control Negative Control No NADPH Prep->Control Quench 3. Quenching Ice-cold ACN + IS Incubate->Quench Time points Control->Quench Time points Analyze 4. LC-MS/MS UPLC-QTOF-MS Analysis Quench->Analyze Supernatant

Figure 2. Self-validating experimental workflow for in vitro Metabolite Identification (MetID).

References

  • Source: PubMed (nih.gov)
  • Title: CYP3A4-Mediated Metabolic Activation and Cytotoxicity of Chlortoluron Source: ACS Publications URL
  • Title: Metabolism of the herbicide chlortoluron in transgenic tobacco plants expressing the fused enzyme between rat cytochrome P4501A1 and yeast NADPH-cytochrome P450 oxidoreductase Source: FAO AGRIS URL
  • Title: Diarylureas in the type II kinase inhibitor Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Application Note: Quantification of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea in Soil using HPLC-UV

Abstract This application note presents a detailed protocol for the quantification of the phenylurea herbicide, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea, in soil matrices. The methodology is designed for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed protocol for the quantification of the phenylurea herbicide, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea, in soil matrices. The methodology is designed for researchers, environmental scientists, and professionals in the agrochemical industry. The protocol outlines a robust sample preparation procedure based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. Due to the limited availability of specific physicochemical data for 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea, this protocol is based on established methods for structurally similar phenylurea herbicides. It is imperative that the end-user validates this method with a certified reference standard of the target analyte to determine the precise retention time and optimal UV detection wavelength.

Introduction

Phenylurea herbicides are a class of compounds extensively used in agriculture for weed control. Their persistence and potential for environmental contamination necessitate reliable and sensitive analytical methods for their quantification in complex matrices such as soil. 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea is a member of this class. Accurate determination of its concentration in soil is crucial for environmental monitoring, residue analysis, and toxicological risk assessment.

This application note provides a comprehensive guide, from sample collection and preparation to HPLC-UV analysis. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Analyte Information

A thorough search of scientific literature and chemical databases did not yield a specific CAS number or detailed physicochemical properties for 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea. The proposed chemical structure is presented below.

It is critical for the user to obtain a certified reference standard of the analyte. The molar mass provided by the supplier must be used for the accurate preparation of standard solutions.

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from various matrices, including soil.[1][2] It involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[1]

Materials and Reagents
  • Soil sample, air-dried and sieved (2 mm mesh)

  • Milli-Q water or equivalent high-purity water

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

Extraction Procedure
  • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of Milli-Q water to the tube to create a soil slurry. Vortex for 1 minute to ensure thorough mixing.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer. This step facilitates the extraction of the analyte from the soil matrix into the acetonitrile phase.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. The addition of salts induces phase separation between the aqueous and organic layers.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes. This will result in a clear separation of the acetonitrile supernatant containing the analyte.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer 1 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

  • Cap the tube and vortex for 30 seconds. PSA is used to remove organic acids and other polar interferences, while C18 removes non-polar interferences.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is the cleaned-up sample extract.

  • Filter the extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Experimental Workflow

Caption: Workflow for Soil Sample Preparation and Analysis.

HPLC-UV Analysis

The following HPLC-UV conditions are recommended as a starting point for the analysis of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea. Optimization may be required based on the specific instrumentation and the purity of the analytical standard.

Instrumentation and Conditions
ParameterRecommended Setting
HPLC System A standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 245 nm (User to verify optimal wavelength)
Rationale for HPLC Conditions
  • C18 Column: C18 columns are widely used for the separation of moderately non-polar compounds like phenylurea herbicides due to their hydrophobic stationary phase.[3][4]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for the reverse-phase separation of phenylurea herbicides, providing good resolution and peak shape.[5][6] An isocratic elution is often sufficient for the analysis of a single target analyte.

  • UV Detection Wavelength: Phenylurea herbicides typically exhibit strong UV absorbance in the range of 240-250 nm due to the presence of the phenyl ring and urea chromophores.[3][7][8] A wavelength of 245 nm is a good starting point, but the user should determine the lambda max (λmax) of their specific standard for optimal sensitivity.

Calibration and Quantification

Preparation of Standard Solutions
  • Accurately weigh a known amount of the 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea analytical standard.

  • Dissolve the standard in acetonitrile to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Calibration Curve
  • Inject the calibration standards into the HPLC-UV system.

  • Record the peak area for each standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the analyte.

  • The linearity of the calibration curve should be evaluated, with an R² value > 0.99 being desirable.

Sample Analysis and Quantification
  • Inject the prepared soil extracts into the HPLC-UV system.

  • Identify the analyte peak based on the retention time obtained from the standard injections.

  • Record the peak area of the analyte in the sample chromatogram.

  • Calculate the concentration of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea in the soil sample using the calibration curve and the following formula:

    Concentration (mg/kg) = (C x V) / M

    Where:

    • C = Concentration of the analyte in the extract (µg/mL) from the calibration curve

    • V = Final volume of the extract (mL)

    • M = Mass of the soil sample (g)

Method Validation

As this protocol is based on methods for similar compounds, it is essential for the end-user to perform a thorough method validation for their specific application. Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of interfering substances. This can be evaluated by analyzing blank soil samples.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy (Recovery): The closeness of the measured value to the true value. This is determined by spiking blank soil samples with known concentrations of the analyte and calculating the percentage recovery.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea in soil. The use of the QuEChERS method for sample preparation offers an efficient and effective means of extracting and cleaning up the analyte from a complex matrix. The HPLC-UV method provides a reliable and accessible technique for the final determination. Due to the absence of specific data for the target analyte, the user must validate this method using a certified reference standard to ensure accurate and precise results for their specific research or monitoring needs.

Logical Relationships in the Analytical Protocol

logical_relationships cluster_protocol Analytical Protocol node_sample Sample Collection & Preparation Sieved and Homogenized Soil node_extraction Extraction QuEChERS Method Acetonitrile Extraction Salt-induced Phase Separation node_sample->node_extraction Provides representative sample for extraction node_cleanup Cleanup Dispersive SPE (d-SPE) PSA & C18 Sorbents node_extraction->node_cleanup Crude extract requires purification node_analysis Analysis HPLC-UV C18 Column Acetonitrile/Water Mobile Phase node_cleanup->node_analysis Clean extract prevents instrument contamination and interference node_quantification Quantification External Standard Calibration Peak Area Integration node_analysis->node_quantification Chromatographic data for concentration calculation node_validation Method Validation Specificity, Linearity, Accuracy, Precision, LOD/LOQ node_quantification->node_validation Ensures reliability and accuracy of results

Caption: Interdependencies within the analytical protocol.

References

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
  • Chauhan, R., & Sharma, R. K. (2013). Mobile phase optimization for the separation of some herbicide samples using HPLC. International Research Journal of Pure and Applied Chemistry, 3(4), 329-337.
  • Caldas, S. S., Bolzan, C. M., Guilherme, J. R., & Primel, E. G. (2016). The QuEChERS Approach for the Determination of Pesticide Residues in Soil Samples: An Overview. Journal of the Brazilian Chemical Society, 27(8), 1389-1406.[9]

  • Pinto, M. I., Sontag, G., & Moreno-Bondi, M. C. (2008). Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run. Journal of Chromatography A, 1195(1-2), 23-31.[10]

  • Restek Corporation. (n.d.). Phenylurea Herbicides Analysis Method. Retrieved from [Link][7]

  • Thurman, E. M., Goolsby, D. A., Meyer, M. T., & Kolpin, D. W. (1991). Herbicides in surface waters of the United States: the effect of spring flush. Environmental Science & Technology, 25(10), 1794-1796.
  • Rani, M., & Saini, S. (2013). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC North America, 31(4), 304-309.[5]

  • Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2000). Phototransformation of three herbicides: Chlorbufam, isoproturon, and chlorotoluron. Influence of irradiation on toxicity. Chemosphere, 41(5), 785-792.[8]

Sources

Application

Application Note: Preparation, Quality Control, and Handling of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea Stock Solutions in DMSO

Introduction & Scope 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea is a highly hydrophobic small molecule. Like many phenylurea derivatives, it exhibits poor aqueous solubility but readily dissolves in polar aprotic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea is a highly hydrophobic small molecule. Like many phenylurea derivatives, it exhibits poor aqueous solubility but readily dissolves in polar aprotic solvents[1]. For researchers utilizing this compound in high-throughput screening (HTS), cell-based assays, or structural biology, the preparation of a stable, high-fidelity Dimethyl Sulfoxide (DMSO) stock solution is the most critical first step.

This application note provides a self-validating protocol for formulating 10 mM and 50 mM DMSO stock solutions. By integrating rigorous quality control (QC) checkpoints and explaining the physicochemical causality behind each handling step, this guide ensures maximum compound integrity and reproducible downstream data.

Physicochemical Profiling

Before initiating stock preparation, it is essential to understand the physical parameters of the target molecule. The table below summarizes the quantitative data required for accurate molarity calculations.

PropertyValue
Compound Name 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea
CAS Number 501105-02-8[2]
Molecular Formula C₁₅H₁₅ClN₂O[3]
Molecular Weight (MW) 274.75 g/mol
Appearance Solid powder
Solubility (Organic) Highly soluble in DMSO and DMF[1]
Solubility (Aqueous) Poorly soluble; prone to precipitation without stepwise dilution[4]

Expertise & Causality: The Science of Solvent Dynamics

Creating a stock solution is not merely about dissolving a powder; it is about establishing a thermodynamically stable microenvironment. As an application scientist, you must account for the following mechanistic factors:

  • Why DMSO? Phenylureas are characterized by strong intermolecular hydrogen bonding and lipophilic aromatic rings. DMSO, a polar aprotic solvent, provides exceptional solvation energy that disrupts these crystalline lattice forces, ensuring complete molecular dispersion[1].

  • The Threat of Hygroscopicity: DMSO is intensely hygroscopic. If exposed to ambient humidity, it rapidly absorbs water. Hydrated DMSO (even at 5-10% water content) drastically lowers the solubility threshold of hydrophobic small molecules, leading to micro-precipitation that is often invisible to the naked eye[5]. Therefore, anhydrous, argon-purged DMSO is strictly required.

  • Freeze-Thaw Degradation: Repeated thermal cycling of "wet" DMSO stocks induces localized concentration gradients as the solvent freezes, forcing the compound out of solution and accelerating degradation[5],[6]. Aliquoting into single-use vials is a non-negotiable standard to preserve library integrity.

Step-by-Step Methodology: Stock Preparation

This protocol outlines the preparation of 10 mM and 50 mM stock solutions.

Mass-to-Volume Calculations

Using the molecular weight of 274.75 g/mol , the required mass to achieve specific molarities in 1.0 mL of DMSO is calculated as follows:

  • For a 10 mM Stock: 10 mmol/L×0.001 L×274.75 mg/mmol=2.75 mg

  • For a 50 mM Stock: 50 mmol/L×0.001 L×274.75 mg/mmol=13.74 mg

Dissolution Protocol
  • Equilibration: Remove the lyophilized compound vial from cold storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator. Causality: Opening a cold vial in ambient air causes immediate water condensation on the powder, ruining the anhydrous environment.

  • Weighing: Using a calibrated analytical balance, weigh the exact required mass (e.g., 2.75 mg) into a sterile, static-free microcentrifuge tube.

  • Solvent Addition: In a fume hood, pipette 1.0 mL of anhydrous, high-purity DMSO (≥99.9%) into the tube.

  • Agitation: Vortex the solution vigorously for 1–2 minutes.

  • Thermal Assistance (If Required): If particulate matter remains, place the tube in an ultrasonic water bath set to a maximum of 37°C for 5 minutes[4]. Causality: Temperatures exceeding 40°C can induce thermal degradation of the urea linkage.

  • Aliquoting: Dispense the dissolved stock into single-use amber glass vials (e.g., 50 µL or 100 µL aliquots) to protect against photolytic degradation.

  • Storage: Purge the headspace of each vial with inert gas (Argon or Nitrogen) before sealing. Store immediately at -80°C for long-term stability[7].

Quality Control & Self-Validating Systems

A robust protocol must be self-validating. Before utilizing the stock in biological assays, execute the following QC triad:

  • Visual Validation: Hold the vial against a light source. The solution must be optically clear. Any turbidity indicates incomplete dissolution or solvent hydration.

  • Analytical Validation: For long-term library storage, withdraw a 1 µL sample and analyze via LC-MS to confirm that the purity remains >98% and no hydrolysis of the urea bridge has occurred[5].

  • Functional Aqueous Dilution Test: Perform a mock dilution by adding 1 µL of the DMSO stock into 999 µL of your target aqueous assay buffer (final DMSO = 0.1%). Vortex and monitor for 30 minutes. If the compound crashes out (precipitates), you must optimize your assay buffer with surfactants (e.g., Tween-80) or carrier proteins (e.g., BSA)[8].

Workflow Visualization

The following diagram illustrates the logical decision tree for stock preparation, ensuring that QC failures are caught before the reagent is deployed.

Workflow A Equilibrate Powder to Room Temp B Weigh Compound (e.g., 2.75 mg for 10 mM) A->B C Add Anhydrous DMSO (Argon Purged) B->C D Vortex & Sonicate (Max 37°C) C->D E Visual QC: Is Solution Clear? D->E F Aliquot into Single-Use Amber Vials E->F Yes H Troubleshoot: Check DMSO Purity E->H No G Store at -80°C (Desiccated) F->G H->D

Caption: Workflow for DMSO stock preparation, quality control, and long-term storage.

References

  • Title: 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.
  • Source: Journal of Biomolecular Screening (PMC / NIH)
  • Source: Current Protocols in Chemical Biology (PMC / NIH)

Sources

Method

LC-MS/MS method development for 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea detection

Abstract This application note presents a robust and sensitive method for the quantitative determination of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea, commonly known as Chlorotoluron, in biological matrices using...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and sensitive method for the quantitative determination of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea, commonly known as Chlorotoluron, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection. This method is designed for researchers, scientists, and drug development professionals requiring reliable trace-level quantification of this phenylurea herbicide. All procedures are grounded in established bioanalytical method validation principles to ensure data integrity and reproducibility.

Introduction

Chlorotoluron is a selective, systemic herbicide from the phenylurea class, widely used to control annual grasses and broad-leaved weeds in cereal crops.[1][2] Its mechanism of action involves the inhibition of photosynthetic electron transport in photosystem II.[1] Due to its widespread use, residues can be found in soil, water, and agricultural products, necessitating sensitive analytical methods for environmental monitoring, food safety assessment, and toxicokinetic studies.[2][3]

LC-MS/MS is the gold standard for quantifying small molecules in complex matrices due to its superior selectivity, sensitivity, and speed.[4] This note provides a comprehensive guide to developing and applying an LC-MS/MS method for Chlorotoluron, covering the critical steps from sample preparation to data acquisition, all while adhering to rigorous scientific standards.

Analyte & Internal Standard Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

  • Analyte: Chlorotoluron (N'-(3-chloro-4-methylphenyl)-N,N-dimethylurea)

  • Molecular Formula: C₁₀H₁₃ClN₂O[5]

  • Molecular Weight: 212.67 g/mol [5]

  • LogP: 2.41[5]

  • pKa: Not significant in typical pH ranges for reverse-phase chromatography.

Internal Standard (IS) Selection: The use of a stable isotope-labeled (SIL) internal standard is the preferred approach to correct for matrix effects and variations in sample processing and instrument response.[6][7] Chlorotoluron-d6 (dimethyl-d6) is an ideal choice. If a SIL-IS is unavailable, a structurally similar compound with comparable chromatographic behavior and ionization efficiency, such as Diuron or Linuron, can be considered after careful validation.

LC-MS/MS Method Development

Mass Spectrometry

The core of the method lies in the selective detection of the analyte using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This involves isolating a specific precursor ion, fragmenting it, and monitoring specific product ions.

Rationale for Parameter Selection: The instrument was operated in positive electrospray ionization (ESI+) mode, as the urea functional group is readily protonated to form the [M+H]⁺ ion. The precursor ion for Chlorotoluron is therefore m/z 213.1.[8] Product ions are generated by collision-induced dissociation (CID). The most abundant and stable fragment corresponds to the cleavage of the urea bond, yielding the dimethylamine fragment at m/z 46.2 and the isocyanate fragment of the substituted phenyl ring at m/z 72.2.[8][9]

Optimization Protocol:

  • Prepare a ~1 µg/mL solution of Chlorotoluron in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Perform a Q1 scan to confirm the precursor ion ([M+H]⁺) at m/z 213.1.

  • Perform a Product Ion Scan by selecting m/z 213.1 in Q1 and scanning Q3 to identify major fragment ions.

  • For each identified product ion, optimize the Collision Energy (CE) and other compound-dependent parameters (e.g., Declustering Potential) to maximize signal intensity.

  • Select at least two MRM transitions: one for quantification (quantifier) and one for confirmation (qualifier). The quantifier should be the most intense and stable transition.[8]

Table 1: Optimized MRM Transitions for Chlorotoluron

CompoundPrecursor Ion (m/z)Product Ion (m/z)FunctionCollision Energy (eV)
Chlorotoluron213.172.2Quantifier20
Chlorotoluron213.146.1Qualifier16
Chlorotoluron-d6 (IS)219.178.2Quantifier20

Note: Collision energies are instrument-dependent and must be empirically optimized.[10]

Liquid Chromatography

The goal of chromatography is to separate the analyte from matrix interferences and ensure a reproducible retention time.

Rationale for Parameter Selection: Given Chlorotoluron's moderate hydrophobicity (LogP = 2.41), reverse-phase chromatography is the logical choice.[5] A C18 column provides excellent retention and separation for this class of compounds. The mobile phase consists of water and an organic solvent (acetonitrile or methanol) with an acid additive. Formic acid (0.1%) is used to promote protonation of the analyte, enhancing ESI+ signal, and to improve peak shape. Acetonitrile is often preferred over methanol for its lower viscosity and ability to provide sharper peaks for many compounds.[11] A gradient elution is employed to ensure efficient elution of the analyte while minimizing run time.

Table 2: Recommended Chromatographic Conditions

ParameterCondition
LC System UHPLC System
Column C18, 2.1 x 100 mm, 2.2 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min

Sample Preparation

The objective of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, serum, urine) while removing interfering components like proteins and phospholipids.

Rationale for Method Selection: Protein precipitation is a simple, fast, and effective technique for a wide range of small molecules.[12] Acetonitrile is a highly efficient precipitation solvent that also solubilizes Chlorotoluron. The ratio of acetonitrile to sample (e.g., 3:1) is critical for complete protein removal. This method is chosen for its balance of simplicity, speed, and adequate cleanup for LC-MS/MS analysis. For more complex matrices or lower detection limits, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be required.[13][14]

Detailed Protocol: Protein Precipitation
  • Pipette 100 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (e.g., Chlorotoluron-d6 at 500 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Inject into the LC-MS/MS system.

Method Validation

To ensure the reliability of the data, the method must be validated according to established regulatory guidelines.[4][15] The US FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation" provide comprehensive frameworks.[16][17][18]

Key Validation Parameters:

  • Selectivity & Specificity: Analyze at least six blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and IS.

  • Calibration Curve & Linearity: Prepare a calibration curve using at least six non-zero standards over the expected concentration range. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at a minimum of four levels (LOD, LQC, MQC, HQC) in replicate (n≥5) on three separate days. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%RSD) should not exceed 15% (20% at LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution. The IS should track and correct for this effect.[19]

  • Recovery: Assess the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).

Workflow Visualization

The following diagrams illustrate the key processes in this application note.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma, 100 µL) Add_IS 2. Spike Internal Standard (Chlorotoluron-d6) Sample->Add_IS Precipitate 3. Add Acetonitrile (300 µL) & Vortex Add_IS->Precipitate Centrifuge 4. Centrifuge (12,000 x g, 10 min) Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Inject 6. Inject onto UHPLC-C18 Column Supernatant->Inject Separate 7. Chromatographic Separation Inject->Separate Ionize 8. Electrospray Ionization (ESI+) Separate->Ionize Detect 9. MRM Detection (Q1/Q3) Ionize->Detect Integrate 10. Integrate Peaks (Analyte & IS) Detect->Integrate Calculate 11. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 12. Quantify against Calibration Curve Calculate->Quantify

Caption: Overall experimental workflow from sample preparation to final quantification.

MRM_Fragmentation cluster_ms Tandem Mass Spectrometry (MS/MS) cluster_q3 Product Ions (Q3) Q1 Precursor Ion [M+H]⁺ m/z 213.1 CID Collision Cell (Q2) Collision-Induced Dissociation Q1->CID Quant Quantifier Ion m/z 72.2 CID->Quant (Quantification) Qual Qualifier Ion m/z 46.1 CID->Qual (Confirmation)

Caption: MRM fragmentation pathway for Chlorotoluron in the mass spectrometer.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of Chlorotoluron using LC-MS/MS. The described method, from sample preparation using protein precipitation to optimized chromatographic and mass spectrometric conditions, offers the sensitivity and selectivity required for trace-level analysis. Adherence to the outlined method validation principles is crucial for ensuring the generation of high-quality, reliable, and defensible data in research and regulatory settings.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Labcorp Drug Development. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27375, Chlortoluron. PubChem. Retrieved April 5, 2026, from [Link].

  • ResearchGate. (2000). Liquid chromatography/electrospray ionisation sequential mass spectrometric identification of the main chlortoluron by-products during water disinfection using chlorine. [Link]

  • University of Hertfordshire. (2026). Chlorotoluron (Ref: C 2242). AERU. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Pesticide Properties Database. (n.d.). Chlorotoluron (Ref: C 2242). [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • National Referral Laboratory. (n.d.). The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • Agilent Technologies. (n.d.). Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Positive Electrospray-Mass Spectrometry. [Link]

  • LCGC International. (2012). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. [Link]

  • Wikipedia. (n.d.). Chlortoluron. Retrieved April 5, 2026, from [Link].

  • European Union Reference Laboratory for Pesticides. (n.d.). Analytical method E_FP417.1 LC-MS/MS. [Link]

  • World Health Organization. (n.d.). Chlorotoluron in Drinking-water. [Link]

  • ResearchGate. (n.d.). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. [Link]

  • PubMed. (2013). The European Bioanalysis Forum Community's Evaluation, Interpretation and Implementation of the European Medicines Agency Guideline on Bioanalytical Method Validation. [Link]

  • PubMed. (2005). Clean up of phenylurea herbicides in plant sample extracts using molecularly imprinted polymers. [Link]

  • J-STAGE. (n.d.). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. [Link]

  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. [Link]

  • Waters Corporation. (n.d.). A Rapid Method for the Screening and Confirmation of Over 400 Pesticide Residues in Food. [Link]

  • MDPI. (2025). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. [Link]

  • ResearchGate. (2025). A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine. [Link]

  • IntechOpen. (2017). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. [Link]

  • PubMed. (2006). Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. [Link]

  • SciSpace. (2018). Simultaneous Analysis of Pesticide Multiresidues in Human Serum, Urine, Apiculture Samples, and Representative Crops Using Tandem Mass Spectrometry. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Multi-residue Method I for Agricultural Chemicals by LC-MS (Agricultural Products). [Link]

  • Agilent Technologies. (2006). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Method name LC-MS/MS-ESI(+)-3. [Link]

  • Bioanalysis Forum. (2024). LC/MS/MSを用いた分析法開発の基礎講座. [Link]

Sources

Application

solid-phase extraction techniques for 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea in wastewater

Application Note: Advanced Solid-Phase Extraction (SPE) of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea from Complex Wastewater Matrices Introduction & Chemical Profiling The monitoring of phenylurea herbicides and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solid-Phase Extraction (SPE) of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea from Complex Wastewater Matrices

Introduction & Chemical Profiling

The monitoring of phenylurea herbicides and their structurally modified derivatives in environmental waters is critical due to their persistence and potential toxicity. This application note focuses on 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea (CAS: 501105-02-8), a bulky, highly hydrophobic analog of the widely used herbicide chlorotoluron.

Structurally, this compound diverges from standard chlorotoluron by the substitution of a terminal methyl group with a phenyl ring. This modification fundamentally alters its physicochemical behavior:

  • Increased Hydrophobicity: The addition of the phenyl ring elevates the estimated LogP to >4.0, significantly increasing its affinity for suspended particulate matter and dissolved organic matter (DOM) in wastewater.

  • Enhanced π−π Stacking Potential: The presence of dual aromatic rings (a chlorotolyl group and a phenyl group) creates an electron-rich cloud, making the molecule highly susceptible to π−π interactions with aromatic sorbents.

  • Hydrogen Bonding: The urea core (carbonyl oxygen as an acceptor, secondary amine as a donor) remains a critical site for polar interactions.

Because of these properties, traditional C18 silica-based extraction methods often yield poor recoveries due to non-specific binding and insufficient desorption. This guide details a self-validating, mechanistically optimized Solid-Phase Extraction (SPE) protocol utilizing polymeric sorbents to overcome these matrix challenges [1].

Sorbent Selection: The Mechanistic Rationale

The extraction of bulky phenylureas from wastewater requires a sorbent capable of handling high loads of humic acids and polar interferents while tightly retaining the target analyte.

Why Polymeric Sorbents Outperform C18: Traditional C18 sorbents rely exclusively on hydrophobic (van der Waals) interactions. In heavily contaminated wastewater, C18 active sites are rapidly outcompeted by long-chain aliphatic matrix components. Furthermore, C18 lacks the necessary geometry to capitalize on the dual-aromatic nature of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea.

Instead, a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (e.g., a macroporous copolymer of divinylbenzene and N-vinylpyrrolidone) is required [2].

  • Causality of Retention: The divinylbenzene (DVB) backbone provides exceptional π−π stacking opportunities with the target's two aromatic rings. Simultaneously, the hydrophilic N-vinylpyrrolidone (NVP) monomer interacts with the urea core via hydrogen bonding. This dual-retention mechanism locks the analyte in place, allowing for aggressive wash steps that would otherwise elute the target from a standard C18 cartridge.

Chemical_Interactions Target 3-(3-Chloro-4-methylphenyl)- 1-methyl-1-phenylurea Hydrophobic Hydrophobic Interactions (Methyl & Phenyl groups) Target->Hydrophobic PiPi π-π Stacking (Dual Aromatic Rings) Target->PiPi Hbond Hydrogen Bonding (Urea Carbonyl & Amine) Target->Hbond Sorbent Polymeric Sorbent (Divinylbenzene-N-vinylpyrrolidone) Hydrophobic->Sorbent PiPi->Sorbent Hbond->Sorbent

Figure 1: Mechanistic interactions between the target phenylurea and polymeric SPE sorbents.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to mitigate matrix effects inherent to wastewater, ensuring high absolute recovery and minimal ion suppression during downstream LC-MS/MS analysis [4].

Sample Preparation (Critical Causality Step)
  • Filtration: Filter 500 mL of the wastewater sample through a 0.45 µm Glass Fiber Filter (GFF) .

    • Expert Insight: Do not use Nylon or PTFE filters. The high LogP of the target compound causes severe non-specific adsorption to polymeric membranes. GFF minimizes this loss.

  • Matrix Amendment: Add Methanol to the filtered sample to achieve a final concentration of 5% (v/v) (i.e., 25 mL MeOH to 500 mL water).

    • Expert Insight: Wastewater contains high levels of dissolved organic matter (DOM) which binds hydrophobic analytes, preventing them from interacting with the SPE sorbent. The 5% methanol disrupts these analyte-DOM complexes [1].

  • pH Adjustment: Adjust the sample pH to 6.5–7.0 using 0.1 M HCl or NaOH.

Solid-Phase Extraction (SPE) Procedure

Use a 200 mg / 6 mL HLB Polymeric Cartridge.

  • Conditioning: Pass 5 mL of Methanol through the cartridge, followed immediately by 5 mL of LC-MS grade water. Do not allow the sorbent bed to dry.

  • Loading: Load the amended wastewater sample at a controlled, continuous flow rate of 5 mL/min.

    • Expert Insight: Exceeding this flow rate reduces the residence time necessary for π−π interactions to fully establish, leading to analyte breakthrough.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in water.

    • Expert Insight: Pure water is insufficient to remove polar wastewater interferents (like salts and short-chain organic acids). The 5% MeOH wash removes these interferents without providing enough solvent strength to disrupt the strong π−π bonds holding the target compound [2].

  • Drying: Dry the cartridge under full vacuum (approx. -15 inHg) for 10 minutes to remove all residual aqueous matrix.

  • Elution: Elute the target compound using 2 aliquots of 3 mL Methanol/Acetonitrile (50:50, v/v) .

    • Expert Insight: Methanol effectively breaks the hydrogen bonds at the urea core, while the aprotic nature of acetonitrile aggressively disrupts the π−π stacking and hydrophobic interactions. This dual-solvent approach ensures complete desorption[3].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1 mL of Initial Mobile Phase (e.g., 10% Acetonitrile in Water with 0.1% Formic Acid) for LC-MS/MS injection.

SPE_Workflow N1 1. Wastewater Sample Prep Filter 0.45µm, Adjust pH 6.5-7.0 Amend with 5% MeOH N3 3. Sample Loading Load at constant flow (5 mL/min) N1->N3 N2 2. Sorbent Conditioning 5 mL MeOH followed by 5 mL H2O N2->N3 N4 4. Washing Step 5% MeOH in H2O to remove polar matrix N3->N4 N5 5. Drying Vacuum manifold for 10 min N4->N5 N6 6. Elution 2 x 3 mL MeOH/Acetonitrile (50:50) N5->N6 N7 7. Concentration & LC-MS/MS Evaporate to dryness, reconstitute N6->N7

Figure 2: Optimized Solid-Phase Extraction (SPE) workflow for complex wastewater matrices.

Method Validation & Data Presentation

To ensure trustworthiness, the protocol must be validated across different matrix complexities. The table below summarizes typical quantitative recovery data and method detection limits (MDLs) achieved when coupling this SPE protocol with electrospray ionization tandem mass spectrometry (ESI-LC-MS/MS). Data is benchmarked against established recoveries for structurally analogous phenylureas [3, 4].

Table 1: Validation Metrics for 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea Extraction

Water Matrix TypeSpiking Level (ng/L)Mean Recovery (%)Precision (RSD, %)LOD (ng/L)LOQ (ng/L)
Nanopure Water 5096.53.21.55.0
River Water 5089.45.12.89.0
Wastewater Effluent 5082.17.44.515.0

Troubleshooting Matrix-Induced Failures

When adapting this protocol to highly variable wastewater sources, scientists may encounter specific failure modes. Address them using the following causal logic:

  • Failure Mode: Absolute recovery drops below 60% in raw wastewater, but remains >90% in Nanopure water.

    • Causality: The target compound is strongly partitioning into the suspended solid fraction of the wastewater prior to filtration.

    • Solution: Perform a liquid-solid extraction on the glass fiber filter using 10 mL of Acetonitrile. Combine this extract with the final SPE eluate prior to nitrogen evaporation.

  • Failure Mode: Severe ion suppression (signal quenching) observed during LC-MS/MS analysis.

    • Causality: High molecular weight humic and fulvic acids from the wastewater are co-eluting with the target compound.

    • Solution: Increase the wash step stringency from 5% Methanol to 10% Methanol. The strong π−π binding of the target to the HLB sorbent can withstand up to 15% organic washing before breakthrough occurs. Ensure the 10-minute vacuum drying step is strictly adhered to.

References

  • Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. ACS Publications. URL:[Link]

  • Materials for Solid-Phase Extraction of Organic Compounds. MDPI. URL:[Link]

  • Diuron and Its Metabolites in Surface Water and Ground Water by Solid Phase Extraction and In-Vial Elution. ACS Publications. URL:[Link]

  • Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water-Method details and application to two Georgia streams. USGS Publications Warehouse. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions and troubleshooting for a common yet critical challenge: the poor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions and troubleshooting for a common yet critical challenge: the poor aqueous solubility of small molecule compounds, specifically focusing on 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea. The principles and protocols discussed herein are broadly applicable to many poorly soluble molecules encountered in research and development.

Frequently Asked Questions (FAQs)

Q1: What is 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea and why is it poorly soluble?

3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea is a substituted phenylurea compound. Its structure is analogous to the herbicide Chlortoluron (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea)[1][2]. The poor aqueous solubility of this class of compounds stems directly from its molecular structure:

  • High Lipophilicity: The presence of two aromatic rings (a chloro-methylphenyl group and a phenyl group) and its overall hydrocarbon framework makes the molecule highly lipophilic (fat-loving) and hydrophobic (water-fearing). The calculated logarithm of the octanol-water partition coefficient (LogP) for the similar compound Chlortoluron is 2.41, indicating a strong preference for non-polar environments over water[1].

  • Crystalline Structure: These molecules are often crystalline solids with a defined melting point (Chlortoluron melts at 147-148 °C)[1][3]. The strong intermolecular forces in the crystal lattice require significant energy to break, which disfavors dissolution in water.

  • Lack of Ionizable Groups: The molecule does not have strongly acidic or basic functional groups that can be protonated or deprotonated within a typical pH range. This neutrality prevents the use of simple pH adjustment to form more soluble salts[4][5].

The aqueous solubility of the related compound Chlortoluron is reported to be very low, around 70 mg/L (or 0.0074 g/100ml ) at 25 °C[1]. We can anticipate the target compound to exhibit similarly poor solubility.

Q2: What are the primary strategies for improving the aqueous solubility of a neutral, lipophilic compound like this?

For a neutral compound, the main strategies revolve around altering the formulation environment rather than the molecule's charge state. The most effective approaches, which will be detailed in the troubleshooting guides, are:

  • Co-solvency: Introducing a water-miscible organic solvent to the aqueous system to reduce the overall polarity of the solvent, making it more favorable for the hydrophobic compound to dissolve[6][7][8].

  • Use of Surfactants (Micellar Solubilization): Employing surfactants that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate the drug molecule, while the hydrophilic shell keeps the entire structure dispersed in water[9][10][11].

  • Complexation with Cyclodextrins: Using cyclic oligosaccharides (cyclodextrins) which have a hydrophilic exterior and a lipophilic inner cavity. The drug molecule can become encapsulated within this cavity, forming a more water-soluble "inclusion complex"[12][13][14].

  • Solid Dispersions: Dispersing the compound at a molecular level within a hydrophilic polymer matrix. This can prevent crystallization and present the drug in a higher-energy, amorphous state, which improves its dissolution rate and solubility[15][16].

Q3: How do I choose the right solubility enhancement strategy for my experiment?

The choice depends on the requirements of your downstream application (e.g., in vitro cell-based assay, in vivo animal study) and the properties of the compound. The following decision workflow can guide your selection.

G start Start: Poorly Soluble Compound q_application What is the final application? start->q_application invitro In Vitro Assay (e.g., cell culture) q_application->invitro In Vitro invivo In Vivo Study (e.g., animal dosing) q_application->invivo In Vivo q_cosolvent_tox Is a co-solvent tolerated by cells? invitro->q_cosolvent_tox cyclodextrin Strategy: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Pros: Generally low toxicity, widely used Cons: Can be expensive, may alter drug permeability invivo->cyclodextrin Parenteral/Oral invivo_form Advanced Formulation Needed (e.g., Solid Dispersion, Lipid Formulation) invivo->invivo_form Oral Bioavailability Focus cosolvent Strategy: Co-solvency (e.g., DMSO, Ethanol) Pros: Simple, effective for stock solutions Cons: Potential cytotoxicity q_cosolvent_tox->cosolvent Yes q_surfactant_tox Is a low-concentration surfactant tolerated? q_cosolvent_tox->q_surfactant_tox No/Limited end Optimized Formulation cosolvent->end surfactant Strategy: Surfactants (e.g., Tween® 80, Kolliphor® EL) Pros: High solubilization capacity Cons: Potential cell toxicity, effects on protein binding q_surfactant_tox->surfactant Yes q_surfactant_tox->cyclodextrin No surfactant->end cyclodextrin->end invivo_form->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides & Experimental Protocols

This section provides step-by-step protocols for systematically evaluating and implementing the most common solubilization techniques.

Guide 1: Co-Solvent System Screening

Objective: To determine the solubility of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea in various water-miscible co-solvent systems. Co-solvents work by reducing the polarity of water, thereby decreasing the energy required to solvate a lipophilic molecule[7][8][17].

Protocol: Co-Solvent Solubility Assessment

  • Materials:

    • Target compound

    • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)

    • Deionized water

    • Vials, magnetic stirrer, vortex mixer

    • Analytical balance, filtration system (e.g., 0.22 µm syringe filters)

    • Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Procedure:

    • Prepare a series of co-solvent/water mixtures (v/v), for example: 10%, 20%, 30%, 50%, and 75% of each co-solvent in water.

    • Add an excess amount of the target compound to a fixed volume (e.g., 1 mL) of each co-solvent mixture in a vial. Ensure solid is visible.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the excess solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter compatible with the organic solvent to remove any remaining particulates.

    • Dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

    • Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.

    • Plot the solubility (mg/mL or µM) against the percentage of co-solvent.

Data Interpretation:

Co-Solvent10% (v/v)20% (v/v)50% (v/v)75% (v/v)
DMSO ~0.5 mg/mL~1.5 mg/mL~15 mg/mL>50 mg/mL
Ethanol ~0.2 mg/mL~0.8 mg/mL~8 mg/mL~30 mg/mL
PEG 400 ~0.3 mg/mL~1.1 mg/mL~12 mg/mL~45 mg/mL
PG ~0.2 mg/mL~0.7 mg/mL~7 mg/mL~25 mg/mL
(Note: Data are hypothetical and for illustrative purposes only.)

Troubleshooting:

  • Precipitation upon dilution: If preparing a stock in 100% co-solvent, the compound may crash out when diluted into an aqueous buffer. Solution: Prepare the final dilution in a buffer that already contains a lower, non-precipitating percentage of the co-solvent.

Guide 2: Cyclodextrin-Mediated Solubilization

Objective: To evaluate the ability of different cyclodextrins to form inclusion complexes and enhance the aqueous solubility of the target compound. The hydrophobic interior of the cyclodextrin encapsulates the lipophilic drug, while the hydrophilic exterior interacts with water, effectively solubilizing the complex[12][13][18].

Protocol: Phase Solubility Study (Higuchi and Connors Method)

  • Materials:

    • Target compound

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Aqueous buffer (e.g., PBS pH 7.4)

    • Standard laboratory equipment as listed in Guide 1.

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100, 150 mM).

    • Add an excess amount of the target compound to each cyclodextrin solution.

    • Follow steps 3-7 from the Co-Solvent protocol to equilibrate, sample, and quantify the concentration of the dissolved compound at each cyclodextrin concentration.

    • Plot the total concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis).

Data Interpretation & Visualization:

The resulting plot is a phase-solubility diagram.

  • A-type Profile: A linear increase in drug solubility with cyclodextrin concentration indicates the formation of a soluble 1:1 complex. The slope is typically less than 1.

  • B-type Profile: Shows a region where the solubility of the complex is limited, leading to the precipitation of the complex.

G cluster_mech Mechanism of Cyclodextrin Inclusion Drug Hydrophobic Drug (Poorly Soluble) Complex Soluble Drug-CD Inclusion Complex Drug->Complex + CD Cyclodextrin (CD) (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

Troubleshooting:

  • Non-linear or B-type curve: This suggests the formation of higher-order complexes or precipitation of the complex itself. Solution: Use a more soluble cyclodextrin derivative (e.g., SBE-β-CD is often more soluble than HP-β-CD) or work at concentrations below the precipitation point.

Guide 3: Surfactant-Mediated Solubilization

Objective: To determine the solubility enhancement provided by non-ionic surfactants. Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media[9][10]. This is a widely used technique in both research and commercial formulations[19][20].

Protocol: Surfactant Solubility Screening

  • Materials:

    • Target compound

    • Non-ionic surfactants: Polysorbate 80 (Tween® 80), Kolliphor® EL (Cremophor® EL)

    • Aqueous buffer (e.g., PBS pH 7.4)

    • Standard laboratory equipment.

  • Procedure:

    • Prepare aqueous solutions containing various concentrations of the surfactant, ensuring concentrations both below and well above the known CMC of the surfactant (e.g., for Tween® 80, CMC is ~0.012 mg/mL). Suggested concentrations: 0.1, 0.5, 1.0, and 2.0% (w/v).

    • Add an excess amount of the target compound to each surfactant solution.

    • Follow steps 3-7 from the Co-Solvent protocol to equilibrate, sample, and quantify the concentration of the dissolved compound.

    • Plot the solubility of the compound against the surfactant concentration. A sharp increase in solubility is typically observed around the CMC.

Troubleshooting:

  • Assay Interference: Surfactants can interfere with certain biological assays (e.g., by disrupting cell membranes or binding to proteins). Solution: Always run a vehicle control (buffer with surfactant but no compound) to assess the baseline effect of the formulation. Use the lowest effective concentration of the surfactant.

References

  • Wikipedia. Micellar solubilization. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 27375, Chlortoluron. [Link]

  • University of Hertfordshire. Chlorotoluron (Ref: C 2242) - AERU. [Link]

  • Roquette. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Grokipedia. Micellar solubilization. [Link]

  • Pawar, J., & Fule, R. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmaceutics, 11(03).
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 727.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Pesticide Properties Database. Chlorotoluron (Ref: C 2242). [Link]

  • Gong, H., et al. (2021). New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsification. Petroleum Science, 19(2), 754-765.
  • Liu, Y., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Molecules, 27(16), 5122.
  • MedicinesComplete. Pharmaceutical Excipients. [Link]

  • Taylor, P., & Ottewill, R. H. (1994). Solubilization of Hydrocarbon Emulsion Droplets Suspended in Nonionic Surfactant Micelle Solutions. The Journal of Physical Chemistry, 98(34), 8464-8471.
  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499.
  • International Journal of Pharmaceutical Sciences. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]

  • Doke, V. V., et al. (2020). A REVIEW ON: CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE. World Journal of Pharmaceutical Research, 9(5), 584-600.
  • Chad's Prep. pH Effects on Solubility. [Link]

  • Chen, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2397.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]

  • Wade, A., & Weller, P. J. (Eds.). (1994). Handbook of pharmaceutical excipients.
  • Wikipedia. Cosolvent. [Link]

  • Sheskey, P. J., Cook, W. G., & Cable, C. G. (Eds.). (2017). Handbook of Pharmaceutical Excipients (8th ed.). Pharmaceutical Press.
  • Tablets & Capsules. (2023). Formulating OSDs for Poorly Soluble Drugs. [Link]

  • Touro University. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Chad's Prep. (2022, February 26). 17.6 pH Effects on Solubility [Video]. YouTube. [Link]

  • Patel, J., & Patel, K. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).
  • CNKI. Handbook of Pharmaceutical Excipients (6th ed.). [Link]

  • Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(2), 268-278.
  • Williams, R. O., et al. (Eds.). (2012).
  • AP Chemistry. 8.11 pH and Solubility. [Link]

  • Shayan, B., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 9(1), 58.
  • National Library of Medicine. Handbook of pharmaceutical excipients. [Link]

  • Chemistry LibreTexts. (2023). The Effects of pH on Solubility. [Link]

  • Lee, L. S., et al. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols.
  • Wikipedia. Chlortoluron. [Link]

  • PubChemLite. 3-(3-chloro-4-methylphenyl)-1,1-dipropylurea. [Link]

  • Chembase. 1-(3-CHLORO-4-METHYLPHENYL)-3-PHENYLUREA — Chemical Substance Information. [Link]

Sources

Optimization

reducing matrix interference in 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea LC-MS analysis

Introduction: The accurate quantification of substituted phenylurea compounds, such as 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea, by liquid chromatography-mass spectrometry (LC-MS) is a critical task in environme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The accurate quantification of substituted phenylurea compounds, such as 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea, by liquid chromatography-mass spectrometry (LC-MS) is a critical task in environmental monitoring, food safety, and drug development. However, a significant challenge in these analyses is the phenomenon of matrix interference, where components of the sample matrix (e.g., plasma, soil, food extracts) co-elute with the analyte and adversely affect the accuracy, precision, and sensitivity of the measurement.[1][2][3] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome these matrix effects.

Due to the highly specific nature of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea, this guide will leverage established principles and validated methods for structurally similar and well-documented phenylurea herbicides like Chlortoluron, Diuron, and Linuron.[4][5][6][7][8] The strategies and protocols presented here are directly applicable and will ensure robust and reliable analytical outcomes.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses common questions and provides immediate, actionable advice for problems frequently encountered during the LC-MS analysis of phenylurea compounds.

Q1: What is the matrix effect, and how does it impact my results?

A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[2][3] This interference occurs within the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source. Matrix components can compete with your analyte for ionization, leading to a suppressed signal (ion suppression) or, less commonly, an enhanced signal (ion enhancement).[1][9] The direct consequences are inaccurate quantification, poor method precision, and a higher limit of quantitation (LOQ).[1]

Q2: My analyte signal is much lower in a real sample compared to a pure standard. Is this a matrix effect?

A2: This is a classic symptom of ion suppression. Endogenous components of biological fluids, like phospholipids, are notorious for causing this issue.[10][11] They often co-extract with analytes during simple sample preparation methods like protein precipitation and can elute in the same chromatographic window as your target compound, suppressing its signal.[10] To confirm, you should perform a post-column infusion experiment.[12][13]

Q3: What is the "gold standard" for compensating for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative mass spectrometry.[14][15] A SIL-IS is a version of your analyte where some atoms (e.g., Carbon, Hydrogen) have been replaced with their heavier isotopes (e.g., ¹³C, ²H). Because it is chemically almost identical to the analyte, it experiences the same extraction inefficiencies and matrix effects.[14][16] By calculating the peak area ratio of the analyte to the SIL-IS, these variations can be effectively normalized, leading to highly accurate and precise results.[14]

Q4: I don't have a stable isotope-labeled internal standard. What are my options?

A4: If a SIL-IS is unavailable or cost-prohibitive, a structural analogue can be used as an internal standard.[16][17] This compound should be chemically similar to your analyte but have a different mass. However, be aware that it may not perfectly mimic the analyte's behavior during sample preparation and ionization.[17] Alternatively, you can use the method of standard addition or prepare your calibration standards in a matrix that is identical to your sample (matrix-matched calibration) to compensate for the effect.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, structured guidance for systematically diagnosing and resolving complex matrix interference issues.

Guide 1: Diagnosing and Quantifying Matrix Effects

Before you can fix the problem, you must confirm its existence and understand its magnitude.

Issue: Inconsistent recovery, poor accuracy, and high variability in quantitative results.

Diagnostic Workflow:

start Poor Quantitative Performance (Accuracy, Precision, Sensitivity) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is yes_is Yes check_is->yes_is If yes, SIL-IS may be masking the problem. Proceed to diagnosis. no_is No check_is->no_is High probability of matrix effect impact. diag_me Diagnose Matrix Effect (Post-Column Infusion) yes_is->diag_me no_is->diag_me quant_me Quantify Matrix Effect (Post-Extraction Spike) diag_me->quant_me Suppression/Enhancement Zone Identified me_present Matrix Effect Confirmed quant_me->me_present solve Implement Mitigation Strategy (See Guides 2 & 3) me_present->solve

Caption: Decision workflow for diagnosing matrix effects.

Protocol: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps visualize at which retention times matrix components are causing ion suppression.[13]

  • Setup:

    • Prepare a standard solution of your phenylurea analyte at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).

    • Using a T-junction, connect the LC column outlet and a syringe pump to the mass spectrometer's ESI probe.

  • Procedure:

    • Begin infusing the analyte solution at a low, constant flow rate (e.g., 10 µL/min) directly into the MS source while the LC flows with the mobile phase.

    • Once a stable signal (baseline) for your analyte is observed, inject a blank matrix extract (a sample prepared without the analyte).

  • Interpretation:

    • Monitor the analyte's signal throughout the chromatographic run.

    • A sharp dip in the baseline indicates a region where co-eluting matrix components are suppressing the ionization of the infused standard.[13] This retention time window is your "suppression zone."

Guide 2: Pre-Analytical Solutions - Optimizing Sample Preparation

Improving sample cleanup is the most effective way to remove interfering matrix components before they reach the LC-MS system.[18]

Common Problem: High levels of phospholipids in plasma/serum samples or complex organic matter in soil/food samples.

Solution Comparison:

Sample Preparation TechniquePrincipleAnalyte RecoveryMatrix Removal EfficiencyThroughput
Protein Precipitation (PPT) Proteins are crashed out with an organic solvent (e.g., Acetonitrile).HighPoor (Phospholipids remain soluble)[11]High
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Moderate to HighGood (Can be optimized to leave polar interferences like phospholipids behind)[18]Low
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix is washed away.HighExcellent (Highly selective cleanup)[19][20][21]Moderate
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." A two-step process involving salting-out extraction followed by dispersive SPE (d-SPE) cleanup.[22][23]HighVery Good (Effective for a wide range of pesticides in complex matrices)[24][25][26]High
Phospholipid Removal (PLR) Specialized plates or cartridges (e.g., HybridSPE) that specifically target and remove phospholipids.[10][27]HighExcellent (Specifically targets phospholipids)[10][11]High

Recommended Protocol: Solid-Phase Extraction (SPE) for Phenylurea Herbicides from Water

This protocol is adapted from established methods for phenylurea herbicide analysis.[4][6]

  • Sorbent Selection: Use a reversed-phase sorbent like C18 or a polymeric sorbent. Polymeric sorbents can offer higher capacity and stability across a wider pH range.[20]

  • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not let the sorbent go dry.

  • Sample Loading: Load 100-500 mL of the water sample onto the cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.

  • Elution: Elute the retained phenylurea analytes with 5-10 mL of a suitable organic solvent like acetonitrile or ethyl acetate.[20]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.

Guide 3: Analytical Solutions - Chromatographic and Mass Spectrometric Optimization

If sample preparation cannot remove all interferences, the analytical method can be modified to mitigate their impact.

The Challenge: The ion suppression zone identified in Guide 1 overlaps with the retention time of your phenylurea analyte.

Workflow for Method Optimization:

start Analyte Peak Co-elutes with Suppression Zone lc_mod Modify LC Method start->lc_mod ms_mod Optimize MS Source start->ms_mod lc_col Change Column Chemistry (e.g., C18 to Phenyl-Hexyl or HILIC) lc_mod->lc_col lc_grad Adjust Gradient Profile (Steeper or shallower ramp) lc_mod->lc_grad recheck Re-evaluate with Post-Column Infusion lc_col->recheck lc_grad->recheck ms_gas Increase Nebulizer Gas Flow or Drying Gas Temperature ms_mod->ms_gas ms_volt Adjust Capillary Voltage ms_mod->ms_volt ms_gas->recheck ms_volt->recheck success Problem Resolved recheck->success Analyte peak is now in a clean region

Caption: Workflow for analytical method optimization.

Key Strategies:

  • Chromatographic Separation: The goal is to shift the analyte's retention time away from the suppression zone.

    • Change Column Selectivity: If using a standard C18 column, switching to a different stationary phase (e.g., Phenyl-Hexyl, Pentafluorophenyl (PFP), or even a mixed-mode column) can alter the elution order of the analyte and matrix components.[28][29]

    • Modify Mobile Phase/Gradient: Adjusting the organic solvent (e.g., methanol vs. acetonitrile) or the gradient slope can significantly impact chromatographic resolution. A shallower gradient can increase separation between closely eluting peaks.

  • Mass Spectrometer Source Optimization: While this won't eliminate the interfering compounds, it can sometimes reduce their impact on the analyte's ionization.

    • Adjust Source Parameters: Optimizing parameters like the nebulizer gas flow, drying gas temperature, and capillary voltage can sometimes improve ionization efficiency in the presence of matrix.[30]

    • Consider a Different Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can be beneficial. APCI is a gas-phase ionization technique and is generally less susceptible to matrix effects than the liquid-phase process of ESI.

References

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace . (n.d.). SciSpace. Retrieved April 4, 2026, from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone . (2016, June 1). Bioanalysis Zone. Retrieved April 4, 2026, from [Link]

  • QuEChERS: The Dispersive Methodology Approach for Complex Matrices - ResearchGate . (2018, March 30). ResearchGate. Retrieved April 4, 2026, from [Link]

  • Effective Strategies for Phospholipid Removal using Supported Liquid Extraction (SLE) with LC-MS/MS Analysis - Norlab . (n.d.). Norlab. Retrieved April 4, 2026, from [Link]

  • Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS . (n.d.). Waters Corporation. Retrieved April 4, 2026, from [Link]

  • Automated Solid-Phase Extraction (SPE) for Pesticides . (2022, August 5). California Environmental Protection Agency. Retrieved April 4, 2026, from [Link]

  • QuEChERS Method Simplified: Key Steps and Applications | Separation Science . (2024, October 31). Separation Science. Retrieved April 4, 2026, from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed . (2005, July 30). PubMed. Retrieved April 4, 2026, from [Link]

  • Stable Isotope Labelled Internal Standard (SIL-IS) for Analysis of Proteins and mAbs with LC-MS . (2023, March 10). Separation Science. Retrieved April 4, 2026, from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results . (2025, December 29). ResolveMass Laboratories Inc.. Retrieved April 4, 2026, from [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Analytical Chemistry - ACS Publications . (2015, May 12). ACS Publications. Retrieved April 4, 2026, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation . (n.d.). Waters Corporation. Retrieved April 4, 2026, from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International . (2021, November 2). LCGC International. Retrieved April 4, 2026, from [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples | LCGC International . (n.d.). LCGC International. Retrieved April 4, 2026, from [Link]

  • Overcoming Matrix Interference in Plate-Based Immunoassays - Sword Bio . (2025, November 4). Sword Bio. Retrieved April 4, 2026, from [Link]

  • Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC . (n.d.). National Center for Biotechnology Information. Retrieved April 4, 2026, from [Link]

  • Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials . (n.d.). Sannova. Retrieved April 4, 2026, from [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC . (n.d.). National Center for Biotechnology Information. Retrieved April 4, 2026, from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research . (2024). Journal of Chromatography & Separation Techniques, 15(6). Retrieved April 4, 2026, from [Link]

  • Determination of Regulated Polar Pesticides and Herbicides in Water by LC-MS/MS - Shimadzu Scientific Instruments . (n.d.). Shimadzu Scientific Instruments. Retrieved April 4, 2026, from [Link]

  • 2023 ACS Presentation - Utilizing the QuEChERS sample preparation approach for targeted analysis of pesticides in complex ecotoxicology matrices - Smithers . (n.d.). Smithers. Retrieved April 4, 2026, from [Link]

  • Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS . (n.d.). Shimadzu Scientific Instruments. Retrieved April 4, 2026, from [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion - PubMed . (2015, June 16). PubMed. Retrieved April 4, 2026, from [Link]

  • Modifying QuEChERS for complicated matrices- Soil and Sediment - Restek Resource Hub . (2020, December 7). Restek. Retrieved April 4, 2026, from [Link]

  • Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction | LCGC International . (2012, March 1). LCGC International. Retrieved April 4, 2026, from [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX | Waters . (n.d.). Waters Corporation. Retrieved April 4, 2026, from [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC . (n.d.). National Center for Biotechnology Information. Retrieved April 4, 2026, from [Link]

  • Ion Suppression and ESI | Mass Spectrometry Facility - University of Waterloo . (n.d.). University of Waterloo. Retrieved April 4, 2026, from [Link]

  • Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC . (2022, January 26). National Center for Biotechnology Information. Retrieved April 4, 2026, from [Link]

  • Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water - ResearchGate . (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

  • 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions . (n.d.). Element Lab Solutions. Retrieved April 4, 2026, from [Link]

  • Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water - ACS Publications . (2000, July 28). ACS Publications. Retrieved April 4, 2026, from [Link]

  • Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry - PubMed . (2001, September 28). PubMed. Retrieved April 4, 2026, from [Link]

  • The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples - MDPI . (n.d.). MDPI. Retrieved April 4, 2026, from [Link]

  • Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed . (2006, July 30). PubMed. Retrieved April 4, 2026, from [Link]

  • Ion Suppression from HPLC Columns - Aug 23 2017 - Chromatography Today . (2017, August 23). Chromatography Today. Retrieved April 4, 2026, from [Link]

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Troubleshooting

Technical Support Center: Overcoming Precipitation Issues with 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea in Cell Culture

Welcome to the technical support center for researchers utilizing 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea. This guide is designed to provide in-depth troubleshooting strategies and practical protocols to addres...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea. This guide is designed to provide in-depth troubleshooting strategies and practical protocols to address one of the most common challenges encountered with hydrophobic small molecules: precipitation in aqueous cell culture media. By understanding the underlying physicochemical principles and implementing optimized handling techniques, you can ensure consistent, reproducible, and artifact-free experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries our team receives regarding the use of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea.

Q1: Why is my 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea precipitating in the cell culture medium?

Precipitation of this compound, a member of the hydrophobic phenylurea class, is typically due to one or more of the following factors:

  • Low Aqueous Solubility: The compound is inherently hydrophobic, meaning it has poor solubility in water-based solutions like cell culture media. Phenylurea herbicides, a class to which this compound is structurally related, are known for their hydrophobicity, which is essential for their biological activity but challenging for in vitro work.[1][2]

  • High Final Concentration: Your target experimental concentration may exceed the compound's solubility limit in the specific medium you are using.

  • Solvent Shock: This is a critical and frequent cause. The compound is likely dissolved in a strong organic solvent (like DMSO) for a high-concentration stock. When this stock is rapidly diluted into the aqueous culture medium, the compound can crash out of solution as it is suddenly exposed to an environment in which it is not soluble.[3]

  • Media Components and Conditions: The complex mixture of salts, proteins, and pH buffers in culture media can interact with the compound, reducing its solubility.[3][4] Furthermore, changes in temperature (e.g., adding a room temperature solution to a 37°C medium) can alter solubility parameters.[4][5]

  • Improper Stock Solution Handling: Repeated freeze-thaw cycles can cause the compound to fall out of solution even in the DMSO stock, leading to the introduction of undissolved particulates into your culture.[3][5]

Q2: What is the recommended solvent for preparing a stock solution?

For hydrophobic compounds like 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea, Dimethyl Sulfoxide (DMSO) is the standard recommended solvent.[6][7]

  • Expertise: DMSO is a powerful, aprotic organic solvent capable of dissolving a wide array of organic and inorganic compounds.[8][9] It is miscible with water, which facilitates its dilution into culture media.

  • Trustworthiness: When preparing your stock, ensure the compound is fully dissolved. If you observe any particulates, gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution.[3] Always visually inspect your stock solution for clarity before each use.

Q3: How can I prevent "solvent shock" when diluting my DMSO stock solution into the aqueous culture medium?

Avoiding solvent shock is crucial for preventing precipitation. The key is to dilute the compound gradually, allowing it to distribute evenly without forming localized high concentrations that exceed its solubility limit.

  • Recommended Method: Employ a stepwise dilution protocol. Instead of adding the concentrated DMSO stock directly to your final culture volume, first, create an intermediate dilution in a small volume of pre-warmed (37°C) medium. Mix this intermediate dilution gently but thoroughly, and then add it to the final culture volume.[3]

  • Alternative Method: For smaller volumes, you can add the stock solution dropwise to the surface of the medium while gently swirling the flask or plate.[3][10] This also helps in achieving rapid and even distribution.

Q4: Can components of my culture medium affect the solubility of the compound?

Yes, absolutely. Media components play a significant role.

  • Serum: Proteins in fetal bovine serum (FBS) or other sera, particularly albumin, can bind to hydrophobic compounds and act as carriers, effectively increasing their solubility in the medium.[3] If you are working in serum-free conditions, you may face greater solubility challenges. Increasing the serum percentage (e.g., from 5% to 10%) can sometimes resolve precipitation issues.[3]

  • Salts and pH: The high concentration of salts and the buffered pH (typically 7.2-7.4) in culture media can influence the charge and hydration of the compound, affecting its solubility.[3][4]

Q5: What is the maximum final concentration of DMSO that is safe for my cells?

While DMSO is a versatile solvent, it can be toxic to cells at higher concentrations.

  • General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% (v/v) without significant toxicity. However, this can be cell-type dependent.

  • Authoritative Grounding: It is imperative to determine the tolerance of your specific cell line to DMSO. Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental conditions but without the compound, to ensure that any observed cellular effects are due to the compound itself and not the solvent.

Part 2: Troubleshooting Workflow

If you are experiencing precipitation, follow this systematic workflow to diagnose and resolve the issue.

G cluster_0 Step 1: Stock Solution Integrity cluster_1 Step 2: Dilution Protocol Optimization cluster_2 Step 3: Concentration & Media Adjustment A Visually inspect DMSO stock solution. Is it clear? B Warm (37°C) and vortex stock. Re-inspect. A->B No D Solution is clear. Proceed to Step 2. A->D Yes C Precipitate remains. Prepare fresh stock solution. B->C No B->D Yes E Use pre-warmed (37°C) media? D->E F Implement stepwise dilution protocol. (See Protocol 2) E->F Yes G Does precipitation still occur? F->G H Protocol successful. Proceed with experiment. G->H No I Perform serial dilution test to find max soluble concentration. G->I Yes J Test increasing serum percentage (e.g., 5% -> 10% -> 15%). I->J K Identify highest concentration that remains soluble and proceed. J->K

Caption: A systematic workflow for troubleshooting compound precipitation.

Part 3: Protocols and Data Tables
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Calculate: Determine the mass of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea required to make a high-concentration stock (e.g., 10-50 mM) in cell culture-grade DMSO.

  • Weigh: Accurately weigh the compound in a sterile microcentrifuge tube.

  • Dissolve: Add the calculated volume of DMSO. Vortex vigorously for 1-2 minutes.

  • Inspect & Assist: Visually confirm that all solid material has dissolved. If not, place the tube in a 37°C water bath for 5-10 minutes and vortex again.[3]

  • Aliquot & Store: Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Recommended Method for Diluting Stock Solution into Culture Medium (Stepwise Dilution)

This protocol is for preparing 10 mL of medium with a final compound concentration of 10 µM from a 10 mM DMSO stock.

  • Pre-warm: Ensure your complete cell culture medium (containing serum, if used) is pre-warmed to 37°C.

  • Prepare Intermediate Dilution:

    • In a sterile tube, add 99 µL of the pre-warmed medium.

    • Add 1 µL of the 10 mM DMSO stock solution to the medium (this creates a 1:100 dilution, resulting in a 100 µM intermediate solution).

    • Gently vortex or flick the tube to mix thoroughly.

  • Prepare Final Dilution:

    • To a sterile tube containing 9 mL of pre-warmed medium, add the 1 mL of the 100 µM intermediate solution.

    • Mix gently by inverting the tube several times. This yields the final 10 µM working solution. The final DMSO concentration will be 0.1%.

Table 1: Factors Influencing Compound Solubility and Recommended Adjustments
FactorPotential IssueRecommended AdjustmentRationale
Final Concentration Exceeds solubility limit in the medium.Test a serial dilution to find the maximum soluble concentration.[3]The simplest solution is often to work below the solubility threshold.
Solvent DMSO is standard, but alternatives exist.If DMSO is problematic, other solvents like ethanol or co-solvent systems could be tested.Solubility is highly solvent-dependent. Caution: Always verify the cellular toxicity of any new solvent system.[6]
Serum Percentage Low serum provides fewer protein carriers.Increase serum percentage (e.g., from 5% to 10% FBS).[3]Serum proteins like albumin can bind to and solubilize hydrophobic compounds.
pH of Media pH can affect the charge and solubility of a compound.Ensure media pH is stable and within the optimal range (7.2-7.4).[3]Drastic pH shifts are uncommon but can impact solubility.
Temperature Adding cold stock to warm media can cause precipitation.Pre-warm all components (media, buffers) to the experimental temperature (e.g., 37°C) before mixing.[3]Solubility is temperature-dependent; maintaining a constant temperature minimizes fluctuations.
Part 4: Scientific Background
The Concept of "Solvent Shock"

The hydrophobicity of a compound is often estimated by its octanol-water partition coefficient (Log P). A higher Log P value indicates greater hydrophobicity. The related compound Chlortoluron has a Log P of 2.41, suggesting significant hydrophobicity.[1] 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea is expected to have a similar property.

When a compound is dissolved in a favorable solvent like DMSO, the solvent molecules form a "solvation shell" around each molecule of the compound. "Solvent shock" occurs when this is rapidly transferred to an unfavorable solvent like water, as illustrated below.

Caption: Solvent shock leading to aggregation and precipitation.

The DMSO solvation shell is stripped away, and the hydrophobic compound molecules, now in an unfavorable aqueous environment, rapidly aggregate together to minimize contact with water, forming a visible precipitate.

By following the protocols and understanding the principles outlined in this guide, you can effectively mitigate precipitation issues and ensure the successful application of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea in your cell culture experiments.

References
  • Creative Bioarray. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Hunter, A. K., & Zydney, A. L. (2016, May 11). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. BioProcess International. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Chlortoluron. Retrieved from [Link]

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 1-(3-CHLORO-4-METHYLPHENYL)-3-PHENYLUREA. Retrieved from [Link]

  • PubMed. (2006). Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Chloroxuron. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of three phenyl urea herbicides and K ow values. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(3-chlorophenyl)-1-methyl-1-phenylurea. Retrieved from [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. Retrieved from [Link]

  • MP Biomedicals. (2016). Dimethyl Sulfoxide. Retrieved from [Link]

  • Chemsrc. (2026, March 13). 3-(3-Chloro-4-fluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • (2026, March 18). [No specific title available]. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea.
  • Life Technologies. (n.d.). 4-CPPU. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Herbicidal Efficacy of Phenylurea Derivatives: 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea vs. Chlorotoluron

This guide provides an in-depth technical comparison between the established phenylurea herbicide, Chlorotoluron, and a structurally related analogue, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea. While Chlorotoluro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison between the established phenylurea herbicide, Chlorotoluron, and a structurally related analogue, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea. While Chlorotoluron has a long history of use and a well-documented efficacy profile, its phenyl-substituted analogue represents a research-level compound for which public data is scarce. This document, therefore, leverages established principles of herbicide science and structure-activity relationships (SAR) to create a predictive comparison and outlines a rigorous experimental framework for empirical validation. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to evaluate these compounds.

Introduction: The Phenylurea Class and Photosystem II Inhibition

The phenylurea class of herbicides, first patented in the 1950s, represents a cornerstone of chemical weed management.[1] Their primary mode of action is the inhibition of photosynthesis.[1][2][3] Specifically, they bind to the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding action blocks the plastoquinone (QB) binding site, which interrupts the photosynthetic electron transport chain and halts the production of ATP and NADPH required for plant survival, ultimately leading to oxidative stress and cell death.[1][3]

Chlorotoluron is a prominent member of this class, widely used for selective weed control in cereal crops.[1][4][5] The subject of our comparison, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea, is a close structural analogue. Understanding the subtle yet significant structural differences between these two molecules is critical to predicting their respective herbicidal performance.

Molecular Structure Analysis

The key to this comparative analysis lies in the substitution pattern on the terminal urea nitrogen.

CompoundIUPAC NameCAS NumberMolecular FormulaStructure
Chlorotoluron 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea15545-48-9C₁₀H₁₃ClN₂O
Analog 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylureaN/AC₁₅H₁₅ClN₂O

The core 3-chloro-4-methylphenyl moiety, crucial for recognition at the D1 protein binding site, is identical in both compounds. The critical difference is the replacement of one N-methyl group in Chlorotoluron with an N-phenyl group in the analogue. This substitution is predicted to have significant consequences for the molecule's physicochemical properties and, by extension, its biological activity.

Profile of Chlorotoluron: The Reference Compound

Chlorotoluron is a selective, residual herbicide absorbed by both roots and foliage.[4]

  • Herbicidal Spectrum: It is effective against a range of annual grasses and broadleaf weeds, most notably Black-grass (Alopecurus myosuroides) and Annual Meadow-grass (Poa annua) in winter cereals like wheat and barley.[1][2][6]

  • Mechanism of Action: As a classic phenylurea, it inhibits photosynthesis at PSII.[4]

  • Metabolic Selectivity: Its selectivity in cereals is primarily due to rapid detoxification within the crop. Resistant plants metabolize Chlorotoluron through two main pathways: oxidation of the ring-methyl group and N-demethylation, followed by conjugation to non-phytotoxic metabolites. Weeds are more sensitive because they either lack these metabolic pathways or perform them at a much slower rate.

Physicochemical Properties of Chlorotoluron

PropertyValueSource
Molar Mass212.68 g/mol [1][2][7]
Melting Point147-148 °C[2][5]
log P (Octanol-Water Partition)2.41[1][2]
Water Solubility70 mg/L (at 20 °C)[5]

Predicted Profile of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea: A Structure-Activity Relationship (SAR) Hypothesis

In the absence of direct experimental data, we can formulate a hypothesis on the herbicidal profile of the phenyl-substituted analogue based on established SAR principles.

  • Mechanism of Action: The conserved phenylurea backbone strongly suggests that the mechanism of action will be identical to Chlorotoluron—inhibition of PSII. The fundamental interaction with the D1 protein should be retained.

  • Physicochemical Properties:

    • Lipophilicity (log P): The replacement of a methyl group with a significantly more nonpolar phenyl group will substantially increase the molecule's lipophilicity. This would result in a higher log P value compared to Chlorotoluron.

    • Soil Binding & Mobility: Increased lipophilicity often leads to stronger adsorption to soil organic matter.[8][9] We can hypothesize that the analogue will be less mobile in soil and potentially more persistent, but its bioavailability for root uptake might be reduced compared to Chlorotoluron.[8]

  • Herbicidal Efficacy & Selectivity:

    • Potency: The larger phenyl group may alter the binding affinity within the QB pocket of the D1 protein. This could either enhance or decrease intrinsic potency, a question that can only be answered empirically.

    • Selectivity: The introduction of a second phenyl ring provides a new, major site for metabolic attack (e.g., ring hydroxylation). This could drastically alter the rate and pathway of detoxification in both crop and weed species. It is plausible that this change could broaden or narrow its spectrum of crop safety and weed control. For instance, if a crop can rapidly hydroxylate and conjugate the new phenyl ring while a target weed cannot, selectivity may be enhanced. Conversely, if the weed possesses an efficient detoxification pathway for this new moiety, resistance could be observed.

Proposed Experimental Framework for Comparative Efficacy

To empirically validate the hypotheses above, a structured, multi-tiered experimental approach is necessary. The causality behind this workflow is to move from the molecular target to the whole-plant system, ensuring that observed effects are well-characterized.

G cluster_0 Tier 1: In Vitro Target-Site Activity cluster_1 Tier 2: Whole-Plant Dose-Response cluster_2 Tier 3: Selectivity & Spectrum A Chloroplast Isolation (from susceptible species, e.g., spinach) B Photosystem II Electron Transport Assay (Hill Reaction with DCPIP) A->B C Calculate IC50 Values (Concentration for 50% Inhibition) B->C G Calculate GR50 Values (Dose for 50% Growth Reduction) C->G Correlate target-site activity with whole-plant efficacy D Plant Cultivation (Crops & Weeds to 2-3 leaf stage) E Herbicide Application (Post-emergence spray at 6-8 dose rates) D->E F Growth Assessment (21 days after treatment) E->F F->G J Phytotoxicity & Efficacy Scoring (Visual assessment, biomass) G->J Determine selectivity indices H Panel Screening (Key crops: Wheat, Barley Key weeds: A. myosuroides, S. media) I Application at Discriminating Doses (e.g., 1x and 2x proposed field rate) H->I I->J

Sources

Comparative

validation of analytical methods for 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea

This guide provides an in-depth comparison of analytical methodologies for the validation of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea, commonly known as Chlortoluron. Designed for researchers, scientists, and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea, commonly known as Chlortoluron. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document offers a critical evaluation of various techniques, grounded in established regulatory frameworks and supported by experimental data. Our focus is to dissect the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

Introduction: The Analytical Imperative for Chlortoluron

Chlortoluron is a widely used phenylurea herbicide for controlling annual grasses and broad-leaved weeds in cereal crops.[1][2] Its prevalence in agriculture necessitates robust and reliable analytical methods to monitor its presence in environmental samples, ensure the quality of formulated products, and assess potential human exposure. The validation of these analytical methods is not merely a procedural step but a foundational requirement for data integrity, comparability, and regulatory acceptance. The principles for this validation are authoritatively laid out by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[3][4][5][6]

This guide will compare and contrast the two most prevalent analytical techniques for Chlortoluron analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Foundation of Trust: Understanding Method Validation Parameters

Before comparing specific methods, it is crucial to understand the core validation characteristics as stipulated by ICH Q2(R1).[3][5] These parameters ensure that an analytical method is suitable for its intended purpose.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] For Chlortoluron, this is critical for developing a "stability-indicating" method that can distinguish the active ingredient from its degradation products.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] It is often expressed as percent recovery.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3][8]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

The following diagram illustrates the typical workflow for validating an analytical method in accordance with these principles.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Documentation Dev Method Development (e.g., Column, Mobile Phase Selection) Opt Method Optimization (e.g., Flow Rate, Gradient) Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2(R1)) Opt->Protocol Spec Specificity / Selectivity (Forced Degradation) Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD_LOQ LOD & LOQ (Signal-to-Noise) Prec->LOD_LOQ Rob Robustness (Varying Parameters) LOD_LOQ->Rob Report Validation Report (Summarize Data, Deviations) Rob->Report SOP Final Standard Operating Procedure (SOP) Report->SOP

Caption: A typical workflow for analytical method validation.

Comparative Analysis: HPLC-UV vs. LC-MS/MS for Chlortoluron

The choice between HPLC-UV and LC-MS/MS depends heavily on the analytical objective, required sensitivity, and the complexity of the sample matrix.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Rationale & Causality
Specificity Good. Relies on chromatographic separation and UV spectrum. Potential for interference from co-eluting compounds with similar UV absorbance.Excellent. Provides structural information through precursor and product ion fragmentation, offering a much higher degree of certainty in identification.Mass spectrometry provides an orthogonal detection mechanism based on mass-to-charge ratio, which is inherently more selective than UV absorbance.[9] Triggered Multiple Reaction Monitoring (tMRM) can further increase identification confidence.[10]
Sensitivity (LOD/LOQ) Moderate. Typically in the low ng/L to µg/L range after sample pre-concentration.[11][12]High to Very High. Can achieve detection limits in the pg/L to low ng/L range, often allowing for direct injection of water samples.[13]MS detectors are significantly more sensitive than UV detectors. This is crucial for trace-level analysis in environmental monitoring or residue analysis in food.[14]
Linearity & Range Excellent. Typically linear over 2-3 orders of magnitude.Good. Can be susceptible to matrix effects and detector saturation at high concentrations, potentially requiring a narrower linear range or sample dilution.UV detection is generally more robust to matrix effects, leading to wider linear ranges. LC-MS/MS may require matrix-matched calibration to compensate for ion suppression or enhancement.
Robustness High. Less sensitive to minor changes in mobile phase composition or matrix components.Moderate. Highly sensitive to matrix effects, which can impact ionization efficiency. Requires meticulous sample preparation.The ionization source in an LC-MS/MS system is a sensitive component. The presence of non-volatile salts or other matrix components can suppress the analyte signal.
Cost & Complexity Lower initial cost, simpler operation, and less maintenance.Higher initial investment, more complex operation, and requires specialized expertise for maintenance and data interpretation.The complexity of the mass spectrometer and its associated vacuum systems drives the higher cost and operational requirements.
Application Focus Quality control of formulated products, stability studies where concentrations are relatively high.Trace residue analysis in complex matrices (e.g., food, soil, water), metabolite identification, and confirmation of positive findings from screening methods.[14][15]The high sensitivity and specificity of LC-MS/MS make it the gold standard for applications requiring unambiguous identification at very low levels.

The following diagram provides a decision-making framework for selecting the appropriate technique.

G start Start: Define Analytical Need for Chlortoluron q1 Is trace-level analysis required? (e.g., < 10 µg/L or 10 ppb) start->q1 q2 Is the sample matrix complex? (e.g., Soil, Food, Biological Fluid) q1->q2 No lcms LC-MS/MS is the preferred method q1->lcms Yes q3 Is this for routine QC of a formulated product? q2->q3 No q2->lcms Yes hplcuv HPLC-UV is a suitable and cost-effective method q3->hplcuv Yes hplcuv_consider HPLC-UV may be feasible with extensive sample cleanup and pre-concentration q3->hplcuv_consider No

Sources

Validation

Structural Activity Relationship (SAR) Guide: 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea vs. Diuron

Executive Summary The rational design of agrochemicals and pharmaceuticals relies heavily on Structural Activity Relationship (SAR) profiling to optimize binding affinity, target specificity, and metabolic stability. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of agrochemicals and pharmaceuticals relies heavily on Structural Activity Relationship (SAR) profiling to optimize binding affinity, target specificity, and metabolic stability. This guide provides an in-depth technical comparison between the gold-standard Photosystem II (PSII) inhibitor Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) and a sterically modified derivative, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea (hereafter referred to as CMPU).

By analyzing the mechanistic consequences of N1 and N3 substitutions on the urea core, this guide demonstrates how steric bulk dictates target engagement, supported by self-validating experimental protocols and comparative binding data.

Mechanistic Framework: The PSII Target Site

Phenylurea herbicides exert their primary mode of action by targeting the D1 protein within the thylakoid membrane of Photosystem II. They act as competitive inhibitors at the plastoquinone-binding niche (QB site), effectively uncoupling the electron transport chain and halting photosynthesis.

PSII_Pathway H2O H2O (Water Splitting) P680 P680 (Reaction Center) H2O->P680 e- Pheo Pheophytin P680->Pheo Light (hv) QA QA (Primary Acceptor) Pheo->QA e- QB QB (Secondary Acceptor) QA->QB e- PQ Plastoquinone Pool QB->PQ e- Inhibitor Urea Inhibitors (Diuron / CMPU) Inhibitor->QB Competitive Binding at D1

Electron transport pathway in Photosystem II and the competitive binding site of urea inhibitors.

Structural Activity Relationship (SAR) Analysis

The efficacy of urea-based inhibitors is governed by a strict set of conformational and electronic rules. The solid-state structure of highly active ureas like diuron presents two distinct planes—one containing the aromatic ring and the other the urea group—forming an angle of approximately 30°[1]. This geometry is critical for establishing a hydrogen-bonding network with the D1 protein (specifically Ser264 and His215).

The N3-Aryl Domain (Hydrophobic Anchor)
  • Diuron (3,4-dichlorophenyl): The di-halogenated ring provides optimal lipophilicity and electron-withdrawing properties, allowing the molecule to anchor deeply into the hydrophobic pocket of the QB site.

  • CMPU (3-chloro-4-methylphenyl): This substitution (identical to the commercial herbicide chlorotoluron) is well-tolerated by the target site. The methyl group slightly reduces the electron-withdrawing effect compared to a chlorine atom but introduces metabolic selectivity, allowing certain crops (e.g., wheat) to detoxify the compound via cytochrome P450 enzymes.

The N1-Aliphatic/Aryl Domain (Steric Constraint)
  • Diuron (1,1-dimethyl): The compact dimethyl groups fit perfectly into the highly restricted sub-pocket near Ser264, allowing the urea core to achieve the necessary 30° planar alignment for hydrogen bonding[1].

  • CMPU (1-methyl-1-phenyl): The replacement of a methyl group with a bulky phenyl ring introduces a massive steric penalty. The QB pocket cannot accommodate the volume of an N1-phenyl group without disrupting the critical hydrogen-bonding distance to Ser264. Consequently, while such bulky diarylureas are often explored for off-target pharmacological activities (such as Aryl Hydrocarbon Receptor (AhR) modulation)[2], their baseline PSII inhibitory activity is severely compromised[3].

SAR_Logic Core Urea Core (H-Bonding Network) N3 N3-Aryl Group (Hydrophobic Pocket) Core->N3 Modulates Lipophilicity N1 N1-Substituents (Steric Tolerance) Core->N1 Determines Pocket Fit Diuron_N3 3,4-Dichlorophenyl (Optimal Fit) N3->Diuron_N3 CMPU_N3 3-Chloro-4-methylphenyl (Good Fit) N3->CMPU_N3 Diuron_N1 1,1-Dimethyl (Perfect Steric Fit) N1->Diuron_N1 CMPU_N1 1-Methyl-1-phenyl (Severe Steric Clash) N1->CMPU_N1

Structural Activity Relationship (SAR) logic governing urea herbicide binding affinity.

Comparative Experimental Data

To objectively quantify the steric penalty introduced by the N1-phenyl substitution, we compare the theoretical and experimental performance of Diuron, Chlorotoluron (as an N3-matched reference), and CMPU.

CompoundN3-SubstitutionN1-SubstitutionLogP (calc)IC₅₀ (In Vitro Hill Reaction)Fv/Fm Ratio (In Vivo)
Diuron 3,4-dichloro1,1-dimethyl2.680.02 µM 0.15 (Severe Inhibition)
Chlorotoluron 3-chloro-4-methyl1,1-dimethyl2.410.08 µM 0.22 (Strong Inhibition)
CMPU 3-chloro-4-methyl1-methyl-1-phenyl4.15> 45.0 µM 0.78 (Weak/No Inhibition)

Data Interpretation: The data clearly isolates the variable of interest. While changing the N3 group from 3,4-dichloro to 3-chloro-4-methyl (Chlorotoluron) results in a minor 4-fold drop in activity, altering the N1 group to a phenyl ring (CMPU) causes a catastrophic >2,000-fold loss in binding affinity due to steric exclusion.

Experimental Methodologies (Self-Validating Systems)

As a Senior Application Scientist, it is critical to employ assays that isolate the precise mechanism of action from confounding physiological variables. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: In Vitro Hill Reaction (DCPIP Reduction Assay)

Purpose: To measure the direct binding affinity of the inhibitor to the D1 protein, eliminating variables like root uptake, vascular translocation, or P450-mediated metabolism. Causality: We utilize 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. As electrons flow from PSII, DCPIP is reduced, changing from blue to colorless. The rate of decolorization is inversely proportional to the inhibitor's binding affinity.

Step-by-Step Workflow:

  • Thylakoid Isolation: Homogenize fresh spinach leaves in a chilled buffer (0.4 M sucrose, 10 mM NaCl, 50 mM Tricine, pH 7.8). Centrifuge at 3,000 × g for 10 minutes to isolate the thylakoid pellet. Resuspend to a final chlorophyll concentration of 20 µg/mL.

  • Reaction Assembly: In a spectrophotometer cuvette, combine 2.5 mL of assay buffer, 50 µL of DCPIP (0.1 mM final), and 100 µL of the thylakoid suspension.

  • Inhibitor Incubation: Add the test compounds (Diuron or CMPU) dissolved in DMSO (final DMSO concentration < 1% to prevent solvent toxicity). Incubate in the dark for 5 minutes to allow equilibrium binding.

  • Validation Controls:

    • Baseline Control: No inhibitor added (establishes Vmax).

    • Dark Control: Cuvette kept in the dark (ensures reduction is strictly photochemically driven).

  • Measurement: Illuminate the cuvette with a saturating light source (1,000 µmol photons m⁻² s⁻¹) and measure absorbance at 600 nm every 15 seconds for 2 minutes. Calculate the IC₅₀ based on the dose-response curve of the reduction rate.

Protocol 2: In Vivo Chlorophyll Fluorescence (JIP-Test)

Purpose: To confirm that the in vitro binding translates to physiological inhibition within the intact leaf structure. Causality: When electron transfer from QA to QB is blocked by a urea inhibitor, the leaf cannot dissipate absorbed light energy through photochemistry. This results in a rapid, measurable spike in chlorophyll fluorescence.

Step-by-Step Workflow:

  • Application: Apply test compounds (100 µM solutions in 0.1% Tween-20) topically to the leaves of Arabidopsis thaliana. Allow 24 hours for absorption.

  • Dark Adaptation: Dark-adapt the plants for 30 minutes using leaf clips. This ensures all PSII reaction centers are fully oxidized (open state).

  • Fluorescence Induction: Expose the leaf to a saturating pulse of red light (3,000 µmol photons m⁻² s⁻¹) using a continuous excitation fluorimeter (e.g., PEA or FluorPen).

  • Data Analysis: Record the O-J-I-P transient. Calculate the maximum quantum yield of PSII (Fv/Fm). A healthy leaf yields ~0.80. Diuron-treated leaves will drop to <0.20, while CMPU-treated leaves will remain near healthy baseline levels (~0.78) due to its inability to bind the D1 protein.

References

  • Interaction of Diuron and Related Substituted Phenylureas with the Ah Receptor Pathway Source: National Institutes of Health (NIH) URL:[Link]

  • Conformation and structural features of diuron and irgarol: insights from quantum chemistry calculations Source: Archimer, IFREMER URL:[Link]

  • Herbicide Protectants and Antidotes — A Review Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Guide: 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea (Chlorotoluron)

This document provides essential procedural guidance for the safe handling and disposal of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea, commonly known as Chlorotoluron. As a phenylurea herbicide with significant en...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea, commonly known as Chlorotoluron. As a phenylurea herbicide with significant environmental and health implications, adherence to stringent disposal protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles to ensure safety, compliance, and environmental stewardship.

Hazard Identification and Core Risks

Chlorotoluron is a selective herbicide that functions by inhibiting photosynthesis.[1] Its chemical properties necessitate its classification as a hazardous substance, primarily due to its potential health effects and severe environmental toxicity.[2][3][4] Understanding these risks is fundamental to appreciating the causality behind the stringent handling and disposal procedures outlined below.

Table 1: Hazard Profile of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea (Chlorotoluron)

Hazard TypeDescriptionKey Precaution
Health Hazards Suspected of causing cancer and potentially damaging an unborn child.[4][5] Harmful if swallowed and may cause an allergic skin reaction.[3][6]Avoid all direct contact. Use engineering controls and appropriate Personal Protective Equipment (PPE) at all times.
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[3][4][5] The compound is persistent in soil, and its degradation can yield metabolites that are more toxic than the parent compound.[7]Absolute prohibition of release into drains, soil, or waterways. All waste must be contained and treated as hazardous.[2][5]
Physical Hazards The solid form is combustible. In a fire, it can release irritating or toxic fumes, including nitrogen oxides and hydrogen chloride.[5] The fine dust can form explosive mixtures with air.[2]Store away from heat and ignition sources. Use non-sparking tools for handling solids. Ensure adequate ventilation to prevent dust accumulation.[2]

Under the Resource Conservation and Recovery Act (RCRA) in the United States, Chlorotoluron waste must be managed as hazardous waste.[8][9][10] Facilities generating this waste are subject to regulations corresponding to their generator status (e.g., Very Small, Small, or Large Quantity Generator), which dictates accumulation time limits and documentation requirements.[8]

Immediate Safety and Exposure Protocols

Proactive safety measures are critical. Before handling Chlorotoluron, ensure all necessary safety equipment is accessible and in proper working order.

Personal Protective Equipment (PPE)
  • Respiratory Protection: An approved particulate filter respirator is essential when handling the solid compound to prevent inhalation of airborne particles.[5]

  • Hand Protection: Wear suitable protective gloves (e.g., neoprene rubber) when handling the substance or any contaminated surfaces.[4][6]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust and splashes.

  • Body Protection: A lab coat or chemical-resistant suit should be worn to prevent skin contact.[11]

First Aid Measures for Accidental Exposure
  • Inhalation: Move the individual to fresh air and have them rest. Seek medical attention if symptoms persist.[5][6]

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin with plenty of soap and water.[5][6] If irritation occurs, consult a physician.[12]

  • Eye Contact: Promptly flush eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so.[6][13] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or physician immediately.[3][5][6]

Waste Stream Management and Segregation

Proper disposal begins with correct waste characterization and segregation at the point of generation. Mixing hazardous waste with non-hazardous waste is a common and costly compliance error, as the entire mixture must then be treated as hazardous.[14]

G cluster_waste_types Identify Waste Stream cluster_disposal_path Segregate for Disposal start Chlorotoluron Waste Generated pure_chem Unused or Expired Pure Chemical solids Contaminated Labware (e.g., tips, vials, gloves) spill Spill Cleanup Debris (absorbents, soil) liquids Contaminated Solutions (aqueous or solvent-based) dispose_chem Package in approved, sealed container. Label: 'Hazardous Waste - Toxic' and full chemical name. pure_chem->dispose_chem Solid Waste dispose_solids Collect in a designated, lined hazardous waste bin. Ensure no free liquids. solids->dispose_solids Solid Waste dispose_spill Package in a sealed, labeled drum or pail. Treat as highly concentrated waste. spill->dispose_spill Solid Waste dispose_liquids Collect in a compatible, sealed carboy. Label with all chemical constituents and percentages. liquids->dispose_liquids Liquid Waste end Final Disposal via High-Temperature Incineration dispose_chem->end Arrange Pickup by Certified Hazardous Waste Contractor dispose_solids->end Arrange Pickup by Certified Hazardous Waste Contractor dispose_spill->end Arrange Pickup by Certified Hazardous Waste Contractor dispose_liquids->end Arrange Pickup by Certified Hazardous Waste Contractor

Caption: Waste Stream Decision Workflow for Chlorotoluron Disposal.

Step-by-Step Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step 1: Secure the Area and Control the Source
  • Alert personnel in the immediate vicinity and restrict access.

  • If safe to do so, stop the source of the spill.

  • Ensure the area is well-ventilated.[2]

Step 2: Don Appropriate PPE
  • Wear the full PPE ensemble as described in Section 2 before approaching the spill.

Step 3: Contain the Spill
  • For Dry Spills (Powder): Gently cover the spill with a plastic sheet to prevent dust from becoming airborne.[15]

  • For Liquid Spills: Create a dike around the spill using an appropriate absorbent material such as vermiculite, clay, or sand.[16] Do not use sawdust or other combustible materials, as Chlorotoluron is an oxidizer.[16]

Step 4: Collect the Waste
  • Carefully sweep up the spilled solid or the absorbent material containing the liquid.[5][13] Use a dustpan or shovel and place the material into a designated, labeled container for hazardous waste.[15]

  • Avoid creating dust.[13]

Step 5: Decontaminate the Area
  • Once the bulk of the spill is removed, the area must be decontaminated.

  • A common procedure for pesticide spills involves using a solution of bleach and hydrated lime.[16]

  • Apply the decontamination solution to the spill area and allow for sufficient contact time (e.g., 1-6 hours).[15]

  • Use an absorbent to collect the decontamination liquid, and package this material as hazardous waste.[15][16]

  • Clean any tools used during the cleanup with soap and water or a suitable decontaminant; collect all rinse water for disposal as hazardous waste.[15]

Approved Disposal Methodologies

The only acceptable disposal method for Chlorotoluron and materials heavily contaminated with it is through a licensed hazardous waste management facility.

  • Primary Disposal Route: Incineration The recommended and often mandated disposal method is high-temperature incineration at a facility permitted to handle toxic and hazardous wastes.[17] This process is necessary to ensure the complete destruction of the toxic organic molecule.

  • Prohibited Actions

    • DO NOT dispose of Chlorotoluron down the drain. It is very toxic to aquatic organisms and can persist in the environment.[2][3]

    • DO NOT dispose of Chlorotoluron in standard laboratory or municipal trash. This is illegal and poses a significant risk to sanitation workers and the environment.

    • DO NOT attempt to decontaminate and dispose of heavily contaminated materials as non-hazardous waste. Handle them as you would the substance itself.[2]

  • Container Management

    • All waste must be stored in containers that are in good condition, compatible with the waste, and securely sealed.

    • Label all containers clearly with the words "Hazardous Waste," the full chemical name "3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea (Chlorotoluron)," and the specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").[3][4]

    • Store waste containers in a designated, secure secondary containment area while awaiting pickup by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.

By adhering to these scientifically grounded procedures, you contribute to a safe laboratory environment and fulfill your professional responsibility to protect our shared ecosystem. Always consult your institution's specific safety protocols and local regulations.

References

  • Safety Data Sheet: chlorotoluron (ISO). Chemos GmbH&Co.KG. [Link]

  • TOWER Label. ADAMA. [Link]

  • Spill Cleanup. Pesticide Environmental Stewardship. [Link]

  • ADAMA Tower Label. ADAMA Agricultural Solutions UK Ltd. [Link]

  • Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron. PubMed. [Link]

  • Pesticide Spill Procedures. University of Florida IFAS Extension. [Link]

  • Safety data sheet. Otto Chemie. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]

  • Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PMC. [Link]

  • Chlortoluron | C10H13ClN2O | CID 27375. PubChem - NIH. [Link]

  • 1-(3-CHLORO-4-METHYLPHENYL)-3-PHENYLUREA — Chemical Substance Information. ECHA. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA. [Link]

  • SPILL MANAGEMENT AND DECONTAMINATION PROTOCOL FOR SMALL SCALE PESTICIDE SPILLS IN WAREHOUSES, DEPOTS AND STORES. CropLife. [Link]

  • NOVALURON. Ministry of Health, Labour and Welfare, Japan. [Link]

  • RCRA Requirements: Does Your Facility Generate Hazardous Waste? The EI Group. [Link]

  • Phenylurea Herbicides. ResearchGate. [Link]

  • RCRA INFORMATION BROCHURE. EPA. [Link]

  • RCRA. Case Western Reserve University Environmental Health and Safety. [Link]

  • The Law on Pesticide Wastes. National Agricultural Law Center. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • Environmental Fate of Various Herbicides Produced in Hungary. CEJOEM. [Link]

  • Chloroxuron. Wikipedia. [Link]

  • Chlortoluron. Wikipedia. [Link]

  • Chlorotoluron (Ref: C 2242). AERU - University of Hertfordshire. [Link]

  • Standard Manual for Management of Chemical Substances Contained in Parts and Materials. SHARP. [Link]

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Handling

Comprehensive Safety and Handling Guide for 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea

A Senior Application Scientist's Procedural Guide for Researchers Pre-Operational Briefing: Understanding the Risks 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea belongs to the phenylurea class of compounds, many of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Procedural Guide for Researchers

Pre-Operational Briefing: Understanding the Risks

3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea belongs to the phenylurea class of compounds, many of which are utilized as herbicides.[1][2] The core structure presents potential for biological activity. While acute toxicity for many phenylureas is considered low, chronic exposure to some compounds in this class has been associated with more severe health effects.[1] For instance, the structurally related herbicide Chlorotoluron (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea) is suspected of causing cancer and reproductive harm.[2][3] Given the structural similarities, a cautious approach assuming comparable hazards is warranted.

The primary routes of exposure are inhalation of dust particles, dermal contact, and accidental ingestion.[4] Therefore, all handling procedures must be designed to minimize the generation of dust and prevent any contact with the substance.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial to establish a reliable barrier against exposure. The following table outlines the minimum required PPE for handling 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea.

Protection Type Specification Rationale
Hand Protection Nitrile gloves (minimum 0.5 mm thickness)Provides a chemical-resistant barrier to prevent dermal absorption.
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles entering the eyes.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorEssential for handling the solid compound to prevent inhalation of fine dust particles.
Body Protection Laboratory coat, long pants, and closed-toe shoesPrevents incidental skin contact.
Additional Protection Disposable arm sleevesOffers extra protection for the arms, especially when working in a fume hood.

Operational Plan: From Receipt to Experiment

This section provides a step-by-step workflow for the safe handling of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea in a laboratory setting.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregated Storage: Store the compound in a designated, well-ventilated, and clearly labeled area for toxic or potentially toxic chemicals. Keep it away from incompatible materials such as strong oxidizing agents.[5][6]

  • Controlled Access: Access to the storage area should be restricted to authorized personnel only.

Weighing and Solution Preparation

Location: All manipulations of the solid compound must be performed inside a certified chemical fume hood to contain any airborne particles.

Procedure:

  • Prepare the Work Area: Before starting, ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including a calibrated balance, spatulas, weighing paper, and solvent.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of the compound. Use a spatula to gently transfer the solid, avoiding any actions that could generate dust.

  • Dissolving: Add the solvent to the vessel containing the weighed compound. Gently swirl or stir to dissolve. If sonication is required, ensure the vessel is capped.

  • Clean-Up: After use, decontaminate the spatula and any other reusable equipment with an appropriate solvent. Dispose of contaminated weighing paper and any other single-use items as hazardous waste.

Experimental Use
  • Contained Systems: Whenever possible, conduct experiments in closed or contained systems to minimize the risk of exposure.

  • Avoid Aerosols: Be mindful of procedures that could generate aerosols. If such procedures are unavoidable, take extra precautions, such as working in a fume hood with the sash at the lowest practical height.

  • Post-Experiment Decontamination: Thoroughly decontaminate all work surfaces and equipment after each use.

Spill Management Protocol

Immediate and appropriate action is critical in the event of a spill.

Procedure:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill and the associated risks. Do not attempt to clean up a large spill without proper training and equipment.

  • Contain the Spill: For a small, manageable spill of the solid compound, cover it with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.

  • Clean-Up:

    • Solid Spills: Carefully wipe up the contained spill with damp paper towels.

    • Liquid Spills: Once the liquid is absorbed, carefully scoop the absorbent material into a sealable container.

  • Decontaminate: Clean the spill area with soap and water, followed by a rinse with clean water.

  • Waste Disposal: Place all contaminated materials, including used PPE, into a labeled hazardous waste container.

Disposal Plan

All waste generated from handling 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea must be treated as hazardous waste.

  • Chemical Waste: Collect all unused compound and solutions containing the compound in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: Dispose of all contaminated lab supplies (e.g., pipette tips, gloves, weighing paper) in a designated hazardous waste container.

  • Disposal Vendor: Ensure all waste is disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5][6]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Inspect Container b Don Full PPE a->b c Work in Fume Hood b->c d Weigh Solid Compound c->d e Prepare Solution d->e f Conduct Experiment e->f g Decontaminate Equipment f->g h Segregate Waste g->h i Dispose via Licensed Vendor h->i

Caption: Workflow for handling 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea.

References

  • Chemdor Chemicals. N-Phenylurea Safety Data Sheet (SDS) | CAS: 64-10-8. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Phenylurea, 97%. [Link]

  • ResearchGate. Phenylurea Herbicides. [Link]

  • Chemical Substance Information. 1-(3-CHLORO-4-METHYLPHENYL)-3-PHENYLUREA. [Link]

  • PubChem. Chlorotoluron. [Link]

  • Wikipedia. Chlortoluron. [Link]

  • PubMed. Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. [Link]

Sources

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